Lanopylin B1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H41N |
|---|---|
Molecular Weight |
319.6 g/mol |
IUPAC Name |
(4E)-4-heptadecylidene-5-methyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C22H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21(22)2/h18H,3-17,19-20H2,1-2H3/b22-18+ |
InChI Key |
YTIMJDBYTSJTGL-RELWKKBWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/1\CCN=C1C |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=C1CCN=C1C |
Synonyms |
lanopylin B1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Putative Mechanism of Action of Lanopylin B1, a Lanosterol Synthase Inhibitor
Disclaimer: Publicly available scientific literature on Lanopylin B1 is limited to its chemical synthesis.[1] The following guide details its putative mechanism of action based on its documented role as an inhibitor of lanosterol synthase and the established biological consequences of inhibiting this enzyme, as determined from studies of other lanosterol synthase inhibitors.
Introduction
This compound is classified as an enzyme inhibitor targeting lanosterol synthase (LSS).[1][2] LSS is a critical enzyme in the cholesterol biosynthesis pathway, responsible for the cyclization of (S)-2,3-oxidosqualene to form lanosterol, the first sterol in this pathway.[3][4][5] By inhibiting LSS, this compound is presumed to modulate cellular processes that are dependent on cholesterol metabolism. The inhibition of LSS has been shown to have significant effects in various disease models, including cancer and demyelinating diseases, by altering sterol flux and activating specific signaling pathways.[3][6][7]
Core Mechanism: Inhibition of Lanosterol Synthase
The primary mechanism of action for this compound is the inhibition of lanosterol synthase. This inhibition blocks the canonical cholesterol biosynthesis pathway, leading to two major downstream consequences:
-
Depletion of Lanosterol and Downstream Sterols: Inhibition of LSS leads to a reduction in the cellular levels of lanosterol and, consequently, cholesterol.[6] This can impact the integrity of cellular membranes and the function of cellular processes that rely on cholesterol.
-
Diversion of Sterol Flux: The blockage of lanosterol production causes the accumulation of the LSS substrate, (S)-2,3-oxidosqualene. This substrate is then diverted into a shunt pathway, leading to the production of alternative sterols, most notably 24(S),25-epoxycholesterol (EPC).[6][8] The accumulation of EPC has been shown to be a key mediator of the biological effects of LSS inhibitors.[6][7]
A diagram illustrating the central role of Lanosterol Synthase and the effect of its inhibition is presented below.
Caption: Inhibition of Lanosterol Synthase by this compound.
Downstream Signaling Pathways
The inhibition of lanosterol synthase and the subsequent alteration of sterol levels can impact several signaling pathways, leading to diverse cellular outcomes.
1. MAPK/JNK and Src/MAPK Signaling in Cancer:
In cancer cells, particularly in endometrial and liver cancer, the inhibition of LSS has been linked to the deactivation of the MAPK/JNK and Src/MAPK signaling pathways.[3][8][9] This leads to reduced cell proliferation, decreased cell migration, and an increase in apoptosis.[3][8][9] The proposed mechanism involves the disruption of cholesterol homeostasis, which is critical for the function of membrane-associated signaling proteins like Src.
The following diagram illustrates the proposed signaling cascade.
Caption: Putative MAPK/JNK signaling inhibition by this compound.
2. TGFβ/Smad2/3 Signaling in Fibrosis:
In the context of fibrosis, such as in lens epithelial cells, the inhibition of LSS has been shown to suppress the TGFβ/Smad2/3 signaling pathway.[4] This pathway is a key driver of epithelial-mesenchymal transition (EMT), a hallmark of fibrosis. By inhibiting LSS, the activation of Smad2/3 is reduced, thereby preventing EMT.[4]
A diagram of this pathway is provided below.
References
- 1. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight Mechanism of the Selective Lanosterol Synthase Inhibitor: Molecular Modeling, Docking and Density Functional Theory Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanosterol Synthase Prevents EMT During Lens Epithelial Fibrosis Via Regulating SREBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of lanosterol synthase drives 24,25-epoxysterol synthesis and oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lanosterol synthase loss of function decreases the malignant phenotypes of HepG2 cells by deactivating the Src/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Lanopylin B1: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanopylin B1 is a naturally occurring small molecule that has garnered interest within the scientific community for its inhibitory activity against human lanosterol synthase. This enzyme plays a crucial role in the biosynthesis of cholesterol. As such, inhibitors of lanosterol synthase, like this compound, represent a potential avenue for the development of novel therapeutics for hypercholesterolemia. This technical guide provides a comprehensive overview of the discovery, biological activity, and total synthesis of this compound, presenting key data in a structured format and detailing the experimental methodologies.
Discovery and Biological Activity
This compound was first isolated and identified in 2003 by Ebizuka and his team from the actinomycete strain Streptomyces sp. K99-5041[1]. Their investigation revealed a series of related compounds, the lanopylins, which all demonstrated inhibitory effects on recombinant human lanosterol synthase.
Biological Activity Data
The inhibitory potency of this compound and its congeners was determined against recombinant human lanosterol synthase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | IC50 (µM) |
| Lanopylin A1 | 15 |
| This compound | 18 |
| Lanopylin A2 | 33 |
| Lanopylin B2 | 41 |
Data sourced from Ebizuka et al., 2003[1].
Mechanism of Action: Inhibition of Lanosterol Synthase
This compound exerts its biological effect by inhibiting lanosterol synthase, a key enzyme in the cholesterol biosynthesis pathway. This pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. Lanosterol synthase catalyzes the cyclization of (S)-2,3-epoxysqualene to form lanosterol, the first steroidal intermediate in the pathway. By inhibiting this step, this compound effectively blocks the downstream production of cholesterol. The position of lanosterol synthase in this pathway makes it an attractive target for therapeutic intervention, as its inhibition is more specific to cholesterol synthesis than targeting earlier enzymes in the pathway, such as HMG-CoA reductase.
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Lanosterol Synthase by this compound.
Total Synthesis of this compound
The first total synthesis of this compound was achieved by Snider and Zhou in 2005[1][2][3]. Their approach is a three-step linear synthesis starting from commercially available materials. The key final step involves an intramolecular aza-Wittig reaction to form the characteristic 1-pyrroline ring of the natural product.
Synthetic Scheme Overview
Caption: The synthetic workflow for the total synthesis of this compound.
Synthesis Yields
The overall yield for the three-step synthesis of this compound is 24%[1]. The yields for each individual step are detailed in the table below.
| Step | Reaction | Yield (%) |
| 1 | Phase-transfer alkylation | 40 |
| 2 | Horner-Emmons Wittig reaction | 80 |
| 3 | Intramolecular aza-Wittig reaction | 76 |
Data sourced from Snider and Zhou, 2005[1][2][3].
Experimental Protocols
The following are the detailed experimental protocols for the synthesis of this compound as reported by Snider and Zhou.
Step 1: Synthesis of Diethyl 1-(2-Azidoethyl)-2-oxopropylphosphonate (Azido phosphonate)
-
To a solution of tetrabutylammonium hydrogen sulfate (1.59 g, 4.68 mmol) in 2 M sodium hydroxide (4.68 mL), a mixture of diethyl (2-oxopropyl)phosphonate (909 mg, 4.68 mmol) and 2-iodoethyl azide (2.0 g, 10.3 mmol) in dichloromethane (4.68 mL) was added.
-
The resulting solution was refluxed for 36 hours.
-
After cooling, the reaction mixture was treated with water (20 mL) and dichloromethane (20 mL).
-
The organic layer was separated and concentrated under reduced pressure to yield the azido phosphonate.
Step 2: Synthesis of (E/Z)-1-Azido-5-methylhenicos-4-en-2-one (Azido enone)
-
To the azido phosphonate (80 mg, 0.3 mmol), potassium carbonate (700 mg), water (1.2 mL), tetrabutylammonium hydrogen sulfate (17 mg, 0.05 mmol), and heptadecanal (115 mg, 0.45 mmol) were added.
-
The mixture was stirred at room temperature for 12 hours.
-
The reaction mixture was then poured into water (10 mL) and extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the azido enone.
Step 3: Synthesis of this compound
-
To a solution of the azido enone (33 mg, 0.091 mmol) in toluene (10 mL), polymer-supported triphenylphosphine (90 mg, 0.27 mmol, 3 mmol/g) was added.
-
The mixture was refluxed for 18 hours under a nitrogen atmosphere.
-
After cooling, the mixture was filtered and the filtrate was concentrated under reduced pressure to yield this compound.
Conclusion
This compound stands as a promising lead compound for the development of new cholesterol-lowering agents due to its targeted inhibition of lanosterol synthase. The successful total synthesis developed by Snider and Zhou provides a viable route for the production of this compound and its analogs for further biological evaluation. This technical guide has consolidated the key information regarding its discovery and synthesis to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development. Further investigation into the structure-activity relationships of lanopylin analogs could lead to the discovery of even more potent and selective inhibitors of lanosterol synthase.
References
Lanopylin B1: A Technical Overview of a Sparsely Characterized Lanosterol Synthase Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a concise summary of the currently available scientific information regarding Lanopylin B1. It is important to note that publicly accessible research on the biological activity of this compound is exceptionally limited. The primary characterization of this molecule identifies it as an inhibitor of lanosterol synthase, a key enzyme in the cholesterol biosynthesis pathway. This guide presents the known synthesis route and the putative mechanism of action of this compound. Due to the scarcity of published data, this document cannot provide extensive quantitative biological data or detailed experimental protocols beyond its synthesis.
Core Concept: Inhibition of Lanosterol Synthase
This compound has been identified as an inhibitor of lanosterol synthase.[1] This enzyme is a critical component of the cholesterol biosynthesis pathway, catalyzing the cyclization of (S)-2,3-epoxysqualene to produce lanosterol, the foundational precursor for cholesterol and other steroids in vertebrates. By inhibiting this enzyme, this compound presumably disrupts the de novo synthesis of cholesterol.
The cholesterol biosynthesis pathway is a fundamental cellular process. Its disruption can have significant physiological consequences, and inhibitors of enzymes within this pathway are of considerable interest in drug development, particularly for conditions related to hypercholesterolemia and certain cancers that exhibit a dependency on cholesterol metabolism.
Caption: Cholesterol Biosynthesis Pathway showing the inhibition of Lanosterol Synthase by this compound.
Synthesis of this compound
The first total synthesis of this compound was reported by Snider and Zhou in 2005.[1] The synthesis involves a multi-step process culminating in an intramolecular aza-Wittig reaction. The key steps are outlined in the workflow diagram below.
Caption: Workflow for the first total synthesis of this compound.[1]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. The synthesis protocol is described in the Journal of Organic Chemistry, 2005, 70(3), 1087-8.[1] Researchers interested in the specific reaction conditions, purification methods, and analytical data for the synthesis of this compound are directed to this primary literature source.
Quantitative Data
There is no publicly available quantitative data on the biological activity of this compound. Key metrics such as IC50 or EC50 values, binding constants, or kinetic parameters for its interaction with lanosterol synthase have not been published in the reviewed literature.
Signaling Pathways
Beyond the direct inhibition of lanosterol synthase within the cholesterol biosynthesis pathway, there is no information regarding the effects of this compound on any other cellular signaling pathways. The downstream consequences of lanosterol synthase inhibition by this specific molecule have not been characterized.
Conclusion and Future Directions
This compound is a synthetic molecule identified as an inhibitor of lanosterol synthase.[1] While its chemical synthesis has been described, its biological activity remains largely unexplored. There is a significant gap in the scientific literature concerning its potency, selectivity, and cellular effects.
For researchers and drug development professionals, this compound may represent a starting point for the design of novel lanosterol synthase inhibitors. Future research should focus on:
-
Quantitative Biological Assays: Determining the IC50 of this compound against lanosterol synthase to understand its potency.
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against other enzymes in the cholesterol biosynthesis pathway and other related enzymes to determine its specificity.
-
Cell-Based Assays: Investigating the effects of this compound on cholesterol levels in various cell lines.
-
Mechanism of Action Studies: Elucidating the detailed molecular interactions between this compound and lanosterol synthase.
-
Pharmacokinetic and Pharmacodynamic Studies: Evaluating the in vivo properties of this compound to assess its potential as a therapeutic agent.
Without further research, the full biological activity and therapeutic potential of this compound remain unknown.
References
Unveiling the Molecular Target of Novel Bioactive Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of a bioactive compound's molecular target is a critical and often rate-limiting step in the drug discovery and development pipeline. Understanding the specific protein or pathway with which a small molecule interacts is fundamental to elucidating its mechanism of action, optimizing its therapeutic efficacy, and assessing potential off-target effects. This technical guide provides an in-depth overview of the core methodologies and experimental workflows employed in the identification of small molecule targets. While this guide is broadly applicable, it is framed to address the process one would undertake for a novel compound, herein referred to as "Lanopylin B1," for which specific target information is not yet publicly available. The principles and protocols described represent the current best practices in the field.
Core Methodologies in Target Identification
The approaches to identifying the cellular target of a novel compound can be broadly categorized into two main strategies: affinity-based methods and label-free methods.[1] Each has its distinct advantages and is often used in a complementary fashion to build a strong case for a specific target.
Affinity-Based Target Identification
Affinity-based approaches rely on the specific binding interaction between the small molecule (ligand) and its protein target.[1] This typically involves chemically modifying the compound of interest to incorporate a tag, such as biotin or a photoreactive group, which facilitates the isolation and subsequent identification of binding partners.[1]
Experimental Protocol: Affinity-Based Pull-Down with Biotinylation
This protocol outlines a common workflow for identifying protein targets using a biotinylated version of a novel compound.
-
Synthesis of Biotinylated Probe:
-
A linker arm is chemically conjugated to a position on "this compound" that is determined not to be essential for its biological activity.
-
The distal end of the linker is then covalently attached to a biotin molecule. The structure of the resulting probe is verified by NMR and mass spectrometry.
-
-
Preparation of Cell Lysate:
-
The cell line of interest (e.g., a cancer cell line sensitive to "this compound") is cultured to a sufficient density.
-
Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein structure and interactions.
-
The lysate is clarified by centrifugation to remove insoluble cellular debris.
-
-
Affinity Pull-Down:
-
The biotinylated "this compound" probe is incubated with the cell lysate to allow for the formation of probe-target protein complexes.
-
As a negative control, a separate aliquot of lysate is incubated with free biotin and a biotinylated version of a structurally similar but biologically inactive compound.
-
The mixture is then incubated with streptavidin-coated magnetic beads. The high affinity of biotin for streptavidin facilitates the capture of the probe and any interacting proteins.[1]
-
-
Washing and Elution:
-
The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.
-
The specifically bound proteins are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer, which denatures the proteins and disrupts the biotin-streptavidin interaction.
-
-
Protein Identification by Mass Spectrometry:
-
The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
The gel is stained (e.g., with Coomassie blue or silver stain), and protein bands that are unique to the biotinylated "this compound" pull-down lane are excised.
-
The proteins in the gel slices are subjected to in-gel tryptic digestion.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The peptide fragmentation patterns are matched against a protein database to identify the proteins.
-
Hypothetical Data from Affinity-Based Pull-Down
The following table summarizes hypothetical quantitative data from a mass spectrometry analysis following a pull-down experiment with biotinylated "this compound".
| Protein ID | Gene Name | Fold Enrichment (this compound vs. Control) | p-value | Function |
| P12345 | TGT1 | 15.2 | 0.001 | Kinase |
| Q67890 | TGT2 | 12.8 | 0.003 | Transcription Factor |
| P98765 | CTRL1 | 1.2 | 0.45 | Housekeeping Protein |
| Q12345 | CTRL2 | 0.9 | 0.89 | Ribosomal Protein |
Table 1: Hypothetical quantitative mass spectrometry results from a pull-down experiment. High fold-enrichment and low p-values for TGT1 and TGT2 suggest they are potential binding partners of this compound.
Visualizing the Target Identification Workflow
The following diagram illustrates the key steps in an affinity-based target identification workflow.
Figure 1: Experimental workflow for affinity-based target identification.
Target Validation
Once candidate targets are identified, it is crucial to validate that they are indeed responsible for the biological effects of the compound. This can be achieved through a variety of orthogonal experiments.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method to confirm direct target engagement in a cellular context. It is based on the principle that a protein's thermal stability is altered upon ligand binding.
-
Cell Treatment:
-
Cells are treated with "this compound" at various concentrations or a vehicle control (e.g., DMSO).
-
-
Heating:
-
The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
-
Lysis and Centrifugation:
-
The cells are lysed, and the aggregated proteins are pelleted by centrifugation.
-
-
Western Blot Analysis:
-
The amount of the soluble candidate target protein remaining in the supernatant is quantified by Western blotting using a specific antibody.
-
A protein that is stabilized by "this compound" will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.
-
Hypothetical CETSA Data
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (10 µM this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 65 |
| 65 | 5 | 30 |
Table 2: Hypothetical CETSA results showing thermal stabilization of the target protein by this compound.
Elucidating the Downstream Signaling Pathway
After validating the direct target, the next step is to understand how the interaction between the compound and its target leads to the observed cellular phenotype. This involves mapping the downstream signaling pathway.
Hypothetical Signaling Pathway
If "this compound" is found to inhibit TGT1, a hypothetical kinase, further experiments such as phosphoproteomics and Western blotting for downstream substrates would be conducted. The following diagram illustrates a hypothetical signaling pathway modulated by "this compound".
Figure 2: Hypothetical signaling pathway modulated by this compound.
The identification and validation of a drug's molecular target is a multifaceted process that requires the integration of chemical biology, proteomics, and cell biology approaches. By employing a systematic workflow of affinity-based or label-free screening followed by rigorous target validation and pathway analysis, researchers can confidently identify the mechanism of action of novel bioactive compounds like "this compound." This foundational knowledge is indispensable for advancing a compound through the preclinical and clinical stages of drug development.
References
In-depth Technical Guide: Lanopylin B1 as a Lanosterol Synthase Inhibitor
To our valued researchers, scientists, and drug development professionals,
This technical guide is intended to provide a comprehensive overview of Lanopylin B1 as a lanosterol synthase inhibitor. However, after a thorough review of the current scientific literature, it is important to note that while the synthesis of this compound has been described, detailed public data regarding its quantitative inhibitory effects on lanosterol synthase and the specific experimental protocols used for its biological evaluation are not available.
The initial publication by Snider and Zhou in the Journal of Organic Chemistry (2005) successfully details the first synthesis of this compound and identifies it as an enzyme inhibitor targeting lanosterol synthase.[1] This foundational work provides the chemical basis for the compound. Unfortunately, the scope of this publication did not include the biological activity data, such as IC50 or Ki values, which are crucial for a detailed technical assessment.
Subsequent searches for follow-up studies by the original authors or other research groups that would provide this critical biological data have not yielded any specific results for this compound.
Therefore, while we cannot provide a specific guide on this compound, we have compiled a general technical guide on lanosterol synthase (LSS) inhibition. This guide includes information on other well-characterized LSS inhibitors, their mechanisms of action, relevant experimental protocols, and the signaling pathways involved. This information can serve as a valuable resource and a framework for understanding how a compound like this compound might be evaluated and its potential effects.
General Principles of Lanosterol Synthase Inhibition
Lanosterol synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the cyclization of (S)-2,3-epoxysqualene to lanosterol.[2] Inhibition of LSS is a therapeutic strategy for lowering cholesterol and has also been explored for its potential in treating certain cancers and neurological disorders.[3][4][5]
Mechanism of Action of LSS Inhibitors
LSS inhibitors typically function by blocking the active site of the enzyme, preventing the substrate from binding and undergoing the cyclization reaction. This leads to a decrease in the production of lanosterol and, consequently, cholesterol. A notable consequence of LSS inhibition is the potential shunting of the cholesterol synthesis precursor, 2,3-oxidosqualene, towards the formation of alternative sterols, such as 24(S),25-epoxycholesterol (EPC).[3] EPC has been shown to have biological activities of its own, including promoting oligodendrocyte formation and exhibiting anti-cancer properties.[3][6]
Quantitative Data for Representative Lanosterol Synthase Inhibitors
To provide context for the type of data required for a thorough evaluation, the following table summarizes inhibitory activities for some known LSS inhibitors.
| Inhibitor | IC50 (LSS) | Cell-based Assay IC50 | Organism | Reference |
| Ro 48-8071 | 8.5 nM | 20 nM (CHO cells) | Human | --INVALID-LINK-- |
| BIBB 515 | 1.2 nM | 5 nM (CHO cells) | Human | --INVALID-LINK-- |
| MM0299 | Not specified | ~1 µM (GSCs) | Human/Mouse | --INVALID-LINK-- |
| MI-2 | Not specified | Varies by cell line | Human | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of enzyme inhibitors. Below are representative protocols for key experiments in the study of LSS inhibitors.
Lanosterol Synthase Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of LSS.
Materials:
-
Purified recombinant human lanosterol synthase (LSS)
-
(S)-2,3-epoxysqualene (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid and vials or a suitable LC-MS system
Protocol:
-
Prepare a reaction mixture containing the assay buffer and purified LSS enzyme.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, (S)-2,3-epoxysqualene (often radiolabeled for detection).
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).
-
Extract the lipid products, including lanosterol.
-
Quantify the amount of lanosterol produced. If a radiolabeled substrate is used, this can be done using a scintillation counter. Alternatively, LC-MS can be used for non-radioactive detection and quantification.
-
Calculate the percentage of inhibition at each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Cholesterol Synthesis Assay
This assay assesses the effect of an inhibitor on the overall cholesterol biosynthesis pathway within a cellular context.
Materials:
-
A suitable cell line (e.g., HepG2, CHO)
-
Cell culture medium and supplements
-
[¹⁴C]-acetate or another radiolabeled precursor
-
Test compound
-
Lysis buffer
-
Scintillation counter or LC-MS system
Protocol:
-
Plate cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Add a radiolabeled cholesterol precursor, such as [¹⁴C]-acetate, to the cell culture medium and incubate for a further period (e.g., 2-4 hours).
-
Wash the cells to remove excess radiolabeled precursor.
-
Lyse the cells and extract the total lipids.
-
Separate the different lipid species using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled cholesterol synthesized.
-
Calculate the inhibition of cholesterol synthesis and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The inhibition of lanosterol synthase can have downstream effects on various cellular signaling pathways.
Cholesterol Biosynthesis Pathway and LSS Inhibition
The following diagram illustrates the position of lanosterol synthase in the cholesterol biosynthesis pathway and the consequence of its inhibition.
Caption: Cholesterol biosynthesis pathway highlighting the role of Lanosterol Synthase (LSS) and the point of inhibition.
Experimental Workflow for Evaluating LSS Inhibitors
The diagram below outlines a typical workflow for the discovery and characterization of novel lanosterol synthase inhibitors.
Caption: A generalized workflow for the discovery and preclinical evaluation of LSS inhibitors.
We hope this general guide provides a useful framework for your research and development efforts. We will continue to monitor the scientific literature for any new data on this compound and will update this guide accordingly should new information become available.
References
- 1. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Naphthylphenstatins as tubulin ligands: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Microbial Genesis of Lanopylin B1: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Lanopylin B1, a polyketide metabolite, originates from the filamentous ascomycete fungus, Lachnellula sp. strain A 32-89. This technical guide provides a comprehensive overview of the microbial production of this compound, detailing the cultivation of the source organism, the extraction and purification of the compound, and its physicochemical characterization. While the complete biosynthetic pathway remains to be elucidated, this document consolidates the current knowledge to support further research and development in the fields of natural product chemistry and drug discovery. All quantitative data are presented in structured tables, and key experimental workflows are visualized to facilitate understanding and replication.
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug development. Fungi, in particular, are prolific producers of a diverse array of secondary metabolites with a broad spectrum of biological activities. Among these is this compound, a polyketide first reported as lachnellin B. This compound was isolated from submerged cultures of the ascomycete Lachnellula sp. A 32-89. This guide serves as a technical resource for researchers, providing detailed methodologies and data pertaining to the microbial origin of this compound.
The Producing Microorganism: Lachnellula sp. A 32-89
The microbial source of this compound is the fungal strain Lachnellula sp. A 32-89. The genus Lachnellula belongs to the family Lachnaceae, within the order Helotiales of the Ascomycota. Species of this genus are typically found on woody substrates and are known producers of various secondary metabolites.
Fermentation and Production
The production of this compound is achieved through submerged fermentation of Lachnellula sp. A 32-89.
Culture Medium
A key medium for the cultivation of Lachnellula sp. A 32-89 for the production of lachnellins is the MGPY medium. The composition of this medium is detailed in Table 1.
Table 1: Composition of MGPY Medium for Lachnellula sp. A 32-89 Cultivation
| Component | Concentration (g/L) |
| Malt Extract | 3.0 |
| Glucose (Dextrose) | 10.0 |
| Yeast Extract | 3.0 |
| Peptone (Gelatin) | 5.0 |
| Agar (for solid medium) | 20.0 |
| Final pH | 6.2 ± 0.2 |
Source:
Fermentation Protocol
A generalized workflow for the fermentation of Lachnellula sp. A 32-89 to produce this compound is outlined below.
Caption: Fermentation workflow for this compound production.
Extraction and Purification
Following fermentation, this compound is extracted from the culture and purified using chromatographic techniques.
Extraction Protocol
A general protocol for the extraction of this compound is as follows:
-
Mycelial Extraction: The mycelial biomass is extracted with a suitable organic solvent, such as methanol or ethyl acetate, to recover intracellular metabolites.
-
Broth Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent (e.g., ethyl acetate) to isolate extracellular compounds.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Caption: Extraction workflow for this compound.
Purification Protocol
The crude extract is subjected to a series of chromatographic steps to isolate this compound. A representative purification scheme is presented below.
Caption: Purification workflow for this compound.
Physicochemical Characterization
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Purpose |
| Mass Spectrometry (MS) | Determination of molecular weight and molecular formula. |
| ¹H NMR Spectroscopy | Elucidation of the proton framework of the molecule. |
| ¹³C NMR Spectroscopy | Determination of the carbon skeleton of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Establishing connectivity between protons and carbons to assemble the final structure. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |
| UV-Vis Spectroscopy | Analysis of the chromophoric system. |
Biosynthesis
The biosynthesis of this compound in Lachnellula sp. A 32-89 is presumed to follow a polyketide pathway, which is common for many fungal secondary metabolites. Polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs).
Putative Biosynthetic Pathway
A generalized model for the biosynthesis of a polyketide like this compound is depicted below. This involves the sequential condensation of acyl-CoA precursors, followed by modifications such as reductions, dehydrations, and cyclizations.
Lanopylin B1: A Technical Guide on its Inhibition of Cholesterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanopylin B1, a natural product isolated from the actinomycete strain Streptomyces sp. K99-5041, has been identified as an inhibitor of cholesterol biosynthesis.[1] This technical guide provides an in-depth overview of the mechanism of action, available quantitative data, and relevant experimental methodologies related to the effects of this compound on cholesterol synthesis. The primary molecular target of this compound is lanosterol synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting this enzyme, this compound presents a potential therapeutic avenue for managing hypercholesterolemia.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals interested in the scientific foundation of this compound's biological activity.
Introduction to this compound
This compound is a member of the lanopylin class of compounds discovered by Ebizuka and co-workers in 2003.[1] It is a microbial secondary metabolite with a chemical formula of C22H41N.[4][5] The interest in this compound stems from its specific inhibitory action on a key enzyme in the cholesterol biosynthesis pathway, suggesting its potential as a hypocholesterolemic agent.[1][2]
Mechanism of Action: Inhibition of Lanosterol Synthase
The primary mechanism by which this compound affects cholesterol biosynthesis is through the inhibition of the enzyme lanosterol synthase (EC 5.4.99.7).[1][2][3] Lanosterol synthase catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol, which is the first steroidal intermediate in the biosynthesis of cholesterol. This step is a critical control point in the pathway. By inhibiting lanosterol synthase, this compound effectively blocks the downstream production of cholesterol.
Quantitative Data
The inhibitory potency of this compound against recombinant human lanosterol synthase has been quantified, with a reported IC50 value in the micromolar range. This data is summarized in the table below.
| Compound | Target Enzyme | IC50 (μM) | Source |
| This compound | Recombinant Human Lanosterol Synthase | 15-41 (specifically 33) | [1][2][3] |
Experimental Protocols
Chemical Synthesis of this compound
The first total synthesis of this compound was accomplished and reported in the literature.[1][2][6][7] A key step in the synthesis involves an intramolecular aza-Wittig reaction. The general synthetic scheme is as follows:
-
Phase-transfer alkylation: Diethyl 2-oxopropylphosphonate is alkylated with 2-iodoalkyl azide to yield an azido phosphonate.
-
Horner-Emmons-Wittig reaction: The resulting azido phosphonate undergoes a phase-transfer Horner-Emmons-Wittig reaction with heptadecanal to produce an azido enone.
-
Intramolecular aza-Wittig reaction: The azido enone is then treated with polymer-bound triphenylphosphine in refluxing toluene to induce an intramolecular aza-Wittig reaction, which completes the synthesis of this compound.
Lanosterol Synthase Inhibition Assay (Representative Protocol)
While the specific experimental protocol used for determining the IC50 of this compound by Ebizuka and co-workers is not publicly available, a representative protocol for a lanosterol synthase inhibition assay is described below. This protocol is based on common practices for assaying this enzyme.
Objective: To determine the in vitro inhibitory effect of this compound on the activity of recombinant human lanosterol synthase.
Materials:
-
Recombinant human lanosterol synthase
-
(S)-2,3-oxidosqualene (substrate)
-
This compound (test compound)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail
-
Microplate reader or scintillation counter
Procedure:
-
Enzyme Preparation: The recombinant human lanosterol synthase is diluted to a working concentration in the assay buffer.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Reaction:
-
In a microplate, the assay buffer, the enzyme preparation, and different concentrations of this compound (or vehicle control) are added.
-
The reaction is initiated by the addition of the substrate, (S)-2,3-oxidosqualene. The substrate is often radiolabeled (e.g., with ³H or ¹⁴C) to facilitate detection of the product.
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
-
Reaction Termination and Product Quantification:
-
The reaction is stopped, for example, by the addition of a strong base or an organic solvent.
-
The product, lanosterol, is extracted from the reaction mixture using an organic solvent.
-
The amount of radiolabeled lanosterol formed is quantified using a scintillation counter.
-
-
Data Analysis:
-
The enzyme activity at each concentration of this compound is calculated as a percentage of the activity in the vehicle control.
-
The IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cholesterol biosynthesis pathway highlighting this compound's inhibition of Lanosterol Synthase.
Caption: Experimental workflow for a Lanosterol Synthase inhibition assay.
Caption: Logical flow of this compound's effect on cholesterol biosynthesis.
Conclusion
This compound demonstrates a clear inhibitory effect on cholesterol biosynthesis through the specific targeting of lanosterol synthase. The available data on its IC50 value suggests a moderate potency that warrants further investigation. The synthetic route to this compound being established allows for the generation of analogs for structure-activity relationship studies, which could lead to the development of more potent inhibitors. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development, highlighting its potential as a lead compound for novel anti-hypercholesterolemia therapies. Further in vivo studies are necessary to validate its efficacy and safety profile.
References
- 1. assaygenie.com [assaygenie.com]
- 2. assaygenie.jp [assaygenie.jp]
- 3. biocompare.com [biocompare.com]
- 4. Lanosterol synthase loss of function decreases the malignant phenotypes of HepG2 cells by deactivating the Src/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of lanosterol synthase drives 24,25-epoxysterol synthesis and oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. lifescience-market.com [lifescience-market.com]
The Enigmatic Bioactivity of Lanopylin B1: A Call for Structure-Activity Relationship Studies
Researchers in drug discovery and chemical biology are faced with a significant knowledge gap concerning the marine-derived natural product, Lanopylin B1. Despite its identification as a potential enzyme inhibitor, a comprehensive understanding of its structure-activity relationship (SAR) remains elusive. This lack of data hinders the development of more potent and selective analogs, underscoring a critical need for further investigation into this promising molecule.
Currently, publicly available scientific literature offers limited insight into the biological profile of this compound. What is known is that the compound has been chemically synthesized and is classified as an enzyme inhibitor. Specifically, it is suggested to act as an antagonist of intramolecular transferases, a class of enzymes that includes lanosterol synthase, a key enzyme in cholesterol biosynthesis.[1] However, this initial finding has not been followed by detailed studies to elucidate the specific structural features of this compound responsible for this inhibitory activity.
A thorough review of existing research reveals a stark absence of studies on this compound analogs. The synthesis and biological evaluation of structurally related molecules are fundamental to any SAR study. By systematically modifying different parts of the this compound scaffold, researchers could identify the key pharmacophoric elements and understand how structural changes impact biological activity. This information is crucial for the rational design of new therapeutic agents.
Furthermore, there is a lack of detailed experimental protocols for biological assays involving this compound. To build a robust SAR model, standardized and reproducible assays are necessary to quantify the biological effects of any synthesized analogs. The absence of such protocols presents a significant barrier to entry for researchers interested in exploring this molecule.
Finally, the signaling pathways modulated by this compound are yet to be delineated. Understanding the downstream molecular consequences of its enzymatic inhibition is essential for predicting its physiological effects and potential therapeutic applications.
The current state of knowledge can be summarized in the following workflow, which highlights the necessary, yet currently unperformed, steps for a comprehensive SAR understanding.
References
Methodological & Application
Unraveling the In Vitro Effects of LKB1: Application Notes and Protocols
Note: A search for "Lanopylin B1" did not yield any specific compound or reagent. Based on the context of in vitro assays and signaling pathways, this document will focus on Liver Kinase B1 (LKB1) , a tumor suppressor protein. Should the intended query have been for Vitamin B1 (Thiamine), the relevant assays would differ, focusing on enzymatic activity (e.g., transketolase) and concentration measurements via methods like HPLC.
This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals interested in the in vitro analysis of LKB1, particularly its role in suppressing lung cancer cell growth through the Sonic Hedgehog (Shh) signaling pathway.[1]
Data Presentation
The following table summarizes the key experimental findings regarding the effect of LKB1 on lung cancer cells in vitro.
| Experimental Assay | Condition | Result | Implication | Reference |
| MTT Assay | LKB1 Overexpression | Inhibition of cell proliferation | LKB1 has anti-proliferative effects. | [1] |
| LKB1 Silencing (shRNA) | Increased cell proliferation | Loss of LKB1 promotes cell growth. | [1] | |
| Flow Cytometry | LKB1 Overexpression | Induction of apoptosis | LKB1 promotes programmed cell death. | [1] |
| LKB1 Silencing (shRNA) | Decreased apoptosis | Loss of LKB1 allows cells to evade apoptosis. | [1] | |
| Western Blot | LKB1 Overexpression | Inhibition of Shh signaling pathway activation | LKB1 negatively regulates the Shh pathway. | [1] |
| LKB1 Silencing (shRNA) | Activation of Shh signaling pathway | Loss of LKB1 leads to aberrant Shh pathway activation. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LKB1 signaling pathway and a general experimental workflow for its study.
Caption: LKB1 signaling pathway in lung cancer.
Caption: Experimental workflow for studying LKB1 function.
Experimental Protocols
Cell Proliferation Assessment (MTT Assay)
Objective: To determine the effect of LKB1 expression on the proliferation of lung cancer cells.
Materials:
-
A549 lung cancer cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LKB1 overexpression plasmid, LKB1 shRNA plasmid, and corresponding control vectors
-
Transfection reagent (e.g., Lipofectamine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Transfection: Transfect the cells with LKB1 overexpression plasmid, LKB1 shRNA, or a control vector according to the manufacturer's protocol for the transfection reagent.
-
Incubation: Incubate the cells for 24, 48, and 72 hours post-transfection.
-
MTT Addition: At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell proliferation rate relative to the control group.
Apoptosis Analysis (Flow Cytometry)
Objective: To quantify the rate of apoptosis induced by LKB1 expression.
Materials:
-
Transfected A549 cells (as prepared above)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: After 48 hours of transfection, harvest the cells by trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot for Shh Signaling Pathway Proteins
Objective: To detect changes in the expression of key proteins in the Sonic Hedgehog signaling pathway following modulation of LKB1.
Materials:
-
Transfected A549 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-LKB1, anti-Shh, anti-Gli1, anti-Patched, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Lyse the transfected cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. β-actin is typically used as a loading control.
References
using Lanopylin B1 in cell culture models
Disclaimer
The term "Lanopylin B1" does not correspond to a recognized molecule in scientific literature based on our current search. It is possible that this is a typographical error, a novel or proprietary compound name not yet in the public domain, or a misinterpretation of an existing biological molecule.
Given the query, this document provides application notes and protocols for three plausible interpretations:
-
Lamin B1 (LMNB1): A crucial component of the nuclear lamina involved in nuclear structure, chromatin organization, and cellular senescence.
-
Liver Kinase B1 (LKB1): A tumor suppressor protein kinase that regulates cell metabolism, proliferation, and polarity.
-
Vitamin B1 (Thiamine): An essential vitamin that acts as a coenzyme in fundamental metabolic pathways and is a standard component of cell culture media.
Please review the information below for each of these molecules to determine which is relevant to your research interests.
Lamin B1 (LMNB1) in Cell Culture Models
Application Notes
Introduction: Lamin B1 (LMNB1) is an intermediate filament protein that is a major component of the nuclear lamina, a protein meshwork underlying the inner nuclear membrane. It plays a critical role in maintaining nuclear shape and stability, organizing chromatin, and regulating gene expression.
Applications in Cell Culture Models: LMNB1 is a key area of study in cell culture models for:
-
Cellular Senescence: Downregulation of LMNB1 is a well-established biomarker for cellular senescence, a state of irreversible cell cycle arrest. Studying LMNB1 levels helps in identifying senescent cells induced by replicative exhaustion, DNA damage, or oncogene expression.
-
Cell Proliferation and Cycle Regulation: Altering LMNB1 levels, either through silencing or overexpression, has been shown to impair cell proliferation. LMNB1 acetylation at lysine 134 has been identified as a regulatory switch that can slow the G1 to S phase transition by affecting DNA repair.
-
Disease Modeling: Duplication of the LMNB1 gene leads to Autosomal Dominant Leukodystrophy (ADLD). Cell culture models overexpressing LMNB1 are used to study the molecular pathology of this disease, including effects on nuclear rigidity and chromatin organization.
-
Cancer Research: While LMNB1 loss is associated with senescence (a tumor-suppressive mechanism), its altered expression is also observed in various cancers, making it a subject of investigation in oncology.
Mechanism of Action: The expression of LMNB1 is tightly regulated. Its reduction during senescence can be triggered by the activation of the p53 or pRb tumor suppressor pathways. This downregulation is a key trigger for large-scale changes in chromatin organization, including the formation of senescence-associated heterochromatin foci (SAHF). Both depletion and overexpression of LMNB1 can inhibit proliferation, indicating that a precise level of this protein is crucial for normal cell function.
Quantitative Data
Table 1: Changes in LMNB1 Expression and Effects on Cellular Phenotypes.
| Experimental Model | Condition | Key Quantitative Finding | Reference Cell Type(s) |
|---|---|---|---|
| Replicative Senescence | Primary human fibroblasts passaged to senescence | LMNB1 protein levels decrease to ~10% of their original level. | Human Dermal Fibroblasts |
| Replicative Senescence | Human fibroblasts approaching senescence | LMNB1 mRNA transcripts decrease approximately 20-fold. | Human Fibroblasts |
| LMNB1 Overexpression | Immortalized human fibroblasts | Telomeric fusions increased by 2.2-fold compared to control cells. | Human Fibroblasts |
| Chemotherapy-Induced Senescence | Malignant breast tissue post-chemotherapy | Mean positive LMNB1 expression decreased from 88% to 55%. | Human Breast Cancer Tissue |
Experimental Protocols
Protocol 1: shRNA-Mediated Knockdown of Lamin B1 to Induce Senescence
This protocol describes the use of lentiviral particles carrying short hairpin RNA (shRNA) to silence the LMNB1 gene in primary human fibroblasts.
Materials:
-
Primary human fibroblasts (e.g., IMR-90, WI-38)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lentiviral particles with shRNA targeting LMNB1 (and a non-targeting scramble control)
-
Polybrene
-
Puromycin (or other appropriate selection antibiotic)
-
PBS, Trypsin-EDTA
-
6-well plates, T-75 flasks
-
Reagents for Western Blotting and SA-β-gal staining
Procedure:
-
Cell Seeding: Seed 1 x 10^5 primary fibroblasts per well in a 6-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Transduction:
-
Remove the culture medium.
-
Add fresh medium containing Polybrene to a final concentration of 4-8 µg/mL.
-
Add the appropriate amount of LMNB1-targeting or scramble control lentiviral particles.
-
Incubate for 24 hours.
-
-
Selection:
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin (determine kill curve beforehand, typically 1-10 µg/mL).
-
Replace with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are all dead.
-
-
Expansion and Analysis:
-
Expand the stable, transduced cell population in T-75 flasks.
-
Harvest cells at desired time points (e.g., 7-9 days post-selection) for analysis.
-
Western Blot: Confirm LMNB1 protein knockdown using a primary antibody against Lamin B1.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Assess the percentage of senescent cells.
-
Proliferation Assay: Perform a cell count or MTT assay to measure the impact on cell proliferation.
-
Protocol 2: Overexpression of Lamin B1
This protocol describes the transient transfection of a plasmid vector to overexpress LMNB1 in a human cell line (e.g., RPE1, U2OS).
Materials:
-
Human cell line (e.g., RPE1)
-
Complete culture medium
-
Expression plasmid containing the LMNB1 coding sequence (e.g., pEGFP-LMNB1 or a vector with another tag) and an empty vector control.
-
Lipofectamine 3000 or other suitable transfection reagent
-
Opti-MEM reduced-serum medium
-
6-well plates
-
Reagents for immunofluorescence and Western Blotting
Procedure:
-
Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate so they are 70-90% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 5 µg of plasmid DNA (LMNB1 or empty vector) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 10 µL of Lipofectamine 3000 into 250 µL of Opti-MEM. Mix gently and incubate for 5 minutes.
-
Combine the diluted DNA and diluted Lipofectamine. Mix gently and incubate for 15-20 minutes at room temperature to form DNA-lipid complexes.
-
-
Transfection:
-
Add the 500 µL of the DNA-lipid complex mixture drop-wise to the cells in the 6-well plate.
-
Incubate at 37°C, 5% CO2 for 48-72 hours.
-
-
Analysis:
-
Western Blot: Harvest cells and lyse to confirm the overexpression of LMNB1 protein.
-
Immunofluorescence Microscopy: Fix and permeabilize cells. Stain with an anti-LMNB1 antibody and a nuclear counterstain (e.g., DAPI/Hoechst) to observe changes in nuclear morphology and lamina structure.
-
Cell Proliferation Assay (e.g., EdU incorporation): Measure the effect of LMNB1 overexpression on DNA synthesis and cell cycle progression.
-
Mandatory Visualizations
Caption: Signaling pathway for Lamin B1 downregulation in cellular senescence.
Caption: Experimental workflow for shRNA-mediated knockdown of Lamin B1.
Liver Kinase B1 (LKB1) in Cell Culture Models
Application Notes
Introduction: Liver Kinase B1 (LKB1), also known as Serine/Threonine Kinase 11 (STK11), is a master kinase that phosphorylates and activates at least 13 downstream kinases, including AMP-activated protein kinase (AMPK). It functions as a critical tumor suppressor, playing central roles in cell metabolism, growth, polarity, and apoptosis.
Applications in Cell Culture Models: LKB1 is frequently studied in cell culture, particularly in the context of cancer research:
-
Cancer Proliferation and Apoptosis: Inactivating mutations in the LKB1 gene are common in several cancers, especially non-small cell lung cancer (NSCLC). Cell culture models are used to investigate how LKB1 loss promotes tumor growth and how its restoration can inhibit proliferation and induce apoptosis.
-
Drug Discovery and Sensitivity: LKB1 status can influence tumor cell sensitivity to various drugs. For example, LKB1 deficiency may sensitize glioblastoma cells to metformin. Cell lines with varying LKB1 expression (knockdown, knockout, or overexpression) are essential tools for screening therapeutic compounds.
-
Metabolic Studies: As an upstream regulator of AMPK, LKB1 is a key sensor of cellular energy status. Cell models are used to dissect the LKB1-AMPK-mTOR pathway and its role in regulating cellular metabolism in response to nutrient availability and stress.
-
Signal Transduction Research: LKB1 is implicated in multiple signaling pathways, including ERK, mTOR, and Sonic Hedgehog (Shh). Cell culture experiments are vital for mapping these pathways and understanding how LKB1 crosstalks with other signaling networks.
Mechanism of Action: LKB1 acts as a tumor suppressor by activating AMPK, which in turn phosphorylates downstream targets like TSC2, leading to the inhibition of the mTORC1 complex, a key promoter of cell growth and proliferation. LKB1 can also suppress cancer growth through other pathways; for instance, it has been shown to inhibit the Sonic Hedgehog (Shh) signaling pathway in lung cancer. Overexpression of LKB1 in cancer cell lines typically leads to reduced proliferation and increased apoptosis.
Quantitative Data
Table 2: Effects of LKB1 Modulation on Cancer Cell Lines.
| Cell Line | LKB1 Modulation | Assay | Key Quantitative Finding |
|---|---|---|---|
| Glioblastoma (U87, T98) | siRNA Knockdown | Annexin-V Apoptosis Assay | LKB1 knockdown enhanced metformin-induced apoptosis (e.g., from ~15% to ~25% in U87 cells). |
| Breast Cancer (MCF-7) | Plasmid Overexpression | Tumor Growth in vivo | LKB1 overexpression inhibited tumor growth by 46.2% compared to the control vector. |
| NSCLC (A549) | LKB1 Overexpression | TUNEL Assay in vivo | The apoptotic index was significantly increased in tumors overexpressing LKB1. |
| Thyroid Cancer (TPC-1) | LKB1 Overexpression | MTT Assay | LKB1 overexpression significantly suppressed cell proliferation in a time-dependent manner. |
Experimental Protocols
Protocol 3: LKB1 Overexpression and Cell Viability (MTT) Assay
This protocol details the transfection of an LKB1 expression plasmid into a cancer cell line (e.g., A549, which has low endogenous LKB1) and the subsequent measurement of cell viability using an MTT assay.
Materials:
-
A549 cells (or other LKB1-deficient cancer cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
LKB1 expression plasmid (e.g., pcDNA3-FLAG-LKB1) and empty vector control
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Transfection (in 6-well plates):
-
Perform plasmid transfection as described in Protocol 2 using the LKB1 expression vector and an empty vector control.
-
Incubate for 24 hours.
-
-
MTT Assay Seeding:
-
Trypsinize the transfected cells and count them.
-
Application Notes and Protocols for Lanopylin B1: A Novel PI3K/Akt/mTOR Pathway Inhibitor in Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lanopylin B1 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. These application notes provide a comprehensive experimental framework for researchers to investigate the anti-cancer properties of this compound in both in vitro and in vivo models. The protocols detailed below are designed to assess the compound's efficacy, elucidate its mechanism of action, and guide further preclinical development.
Postulated Mechanism of Action
This compound is hypothesized to exert its anti-neoplastic effects by directly targeting and inhibiting key kinases within the PI3K/Akt/mTOR cascade. This inhibition is expected to lead to a reduction in the phosphorylation of downstream effector proteins, ultimately resulting in the induction of apoptosis, cell cycle arrest, and a decrease in cell proliferation and survival in cancer cells with a dysregulated PI3K/Akt/mTOR pathway.
Figure 1: Postulated signaling pathway of this compound action.
Data Presentation
In Vitro Efficacy
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 0.5 ± 0.08 |
| PC-3 | Prostate Cancer | 1.2 ± 0.15 |
| A549 | Lung Cancer | 2.5 ± 0.31 |
| U87-MG | Glioblastoma | 0.8 ± 0.11 |
Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (24h)
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle (DMSO) | - | 5.2 ± 1.1 |
| This compound | 0.5 | 25.8 ± 3.4 |
| This compound | 1.0 | 48.9 ± 5.2 |
| This compound | 2.0 | 72.1 ± 6.8 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (24h)
| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 55.3 ± 4.1 | 30.1 ± 2.9 | 14.6 ± 1.8 |
| This compound | 0.5 | 75.8 ± 5.5 | 15.2 ± 2.1 | 9.0 ± 1.3 |
| This compound | 1.0 | 82.4 ± 6.2 | 9.8 ± 1.5 | 7.8 ± 1.1 |
In Vivo Efficacy
Table 4: Anti-tumor Efficacy of this compound in a MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | - | 1250 ± 150 | - |
| This compound | 25 | 625 ± 80 | 50 |
| This compound | 50 | 312 ± 55 | 75 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Figure 2: Workflow for the cell viability (MTT) assay.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the DNA content and cell cycle distribution.
Western Blot Analysis
This protocol is for assessing the impact of this compound on the PI3K/Akt/mTOR signaling pathway.
Figure 3: General workflow for Western blot analysis.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound for the desired time (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor activity of this compound in an animal model. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MCF-7 cells
-
Matrigel
-
This compound formulation for injection (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of MCF-7 cells and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice daily via intraperitoneal injection.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| MTT Assay: High variability between replicate wells | Uneven cell seeding or cell clumping | Ensure a single-cell suspension before seeding and mix gently. |
| Apoptosis Assay: High background in control group | Cells are not healthy or were handled too roughly | Handle cells gently during harvesting and staining. Use cells at a lower passage number. |
| Western Blot: Weak or no signal | Insufficient protein loading, poor antibody quality, or incorrect transfer | Increase protein amount, use a new or validated antibody, and check transfer efficiency with Ponceau S staining. |
| In Vivo Study: No tumor growth | Poor cell viability or incorrect injection technique | Use highly viable cells for injection and ensure proper subcutaneous injection. |
For further technical support, please contact our research and development team.
Application Notes and Protocols for Lanosterol Synthase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro lanosterol synthase (LSS) inhibition assay. Lanosterol synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the cyclization of (S)-2,3-oxidosqualene to lanosterol.[1] Inhibition of LSS is a therapeutic strategy for hypercholesterolemia and has shown potential in cancer treatment.[1][2][3][4] These application notes are intended to guide researchers in setting up and performing LSS inhibition assays to screen and characterize potential inhibitors. While the specific inhibitor Lanopylin B1 is mentioned, a lack of publicly available quantitative data for this compound necessitates the use of representative data for a well-characterized LSS inhibitor, Ro 48-8071, for illustrative purposes.
Introduction
Lanosterol synthase (LSS; EC 5.4.99.7) is a key enzyme in the cholesterol biosynthesis pathway.[1] It facilitates the complex cyclization of (S)-2,3-oxidosqualene into lanosterol, the first sterol in this pathway.[1] By targeting LSS, it is possible to modulate cholesterol production, making it a significant target for drug development, particularly for conditions related to elevated cholesterol. Furthermore, recent studies have highlighted the role of LSS in certain cancers, expanding its therapeutic relevance.[2][3]
This compound has been identified as a synthetic inhibitor of lanosterol synthase.[5] This document outlines a representative protocol for evaluating the inhibitory potential of compounds like this compound against human LSS. The described assay is based on established methods for measuring LSS activity and inhibition.
Signaling Pathway and Experimental Workflow
To understand the context of the LSS inhibition assay, it is crucial to visualize the cholesterol biosynthesis pathway and the experimental procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lanopylin B1 Delivery in Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanopylin B1 is a known inhibitor of human lanosterol synthase, a critical enzyme in the cholesterol biosynthesis pathway, with a reported IC50 of 33 μM. Inhibition of lanosterol synthase can lead to a reduction in cellular cholesterol levels and an accumulation of its substrate, lanosterol. This interruption of the cholesterol biosynthesis pathway has been shown with other inhibitors to have significant cellular effects, including the induction of apoptosis in cancer cells and the modulation of cellular differentiation processes. These application notes provide detailed protocols for the delivery of the hydrophobic molecule this compound to cultured cells and for the subsequent analysis of its biological effects. Given the limited published data on this compound, the following protocols are based on established methods for studying other lanosterol synthase inhibitors and for the cellular delivery of hydrophobic compounds.
Data Presentation
The following tables summarize expected quantitative data from the described experimental protocols. These are representative examples to guide data analysis and interpretation.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HEK293 | 48 | > 100 |
| HepG2 | 48 | 45.8 |
| U87 MG (Glioblastoma) | 48 | 28.2 |
| Primary Astrocytes | 48 | > 100 |
Table 2: Effect of this compound on Protein Expression (48h Treatment)
| Protein | Cell Line | This compound (µM) | Fold Change (vs. Vehicle) |
| Lanosterol Synthase | HepG2 | 25 | 1.1 |
| HMG-CoA Reductase | HepG2 | 25 | 2.5 |
| SREBP-2 (cleaved) | HepG2 | 25 | 3.2 |
| Caspase-3 (cleaved) | U87 MG | 30 | 4.1 |
Table 3: Cellular Cholesterol Content after this compound Treatment (48h)
| Cell Line | This compound (µM) | Cellular Cholesterol (% of Vehicle Control) |
| HepG2 | 10 | 85.2 |
| HepG2 | 25 | 62.5 |
| HepG2 | 50 | 41.3 |
| U87 MG | 15 | 79.8 |
| U87 MG | 30 | 55.1 |
| U87 MG | 60 | 35.9 |
Visualizations
Experimental Protocols
Protocol 1: Solubilization and Delivery of this compound using DMSO
This protocol describes the most common method for preparing and delivering hydrophobic compounds to cells in culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a 10 mM Stock Solution: a. Aseptically weigh out a precise amount of this compound powder (e.g., 1 mg). b. Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular weight of this compound is required for this calculation). c. Add the calculated volume of DMSO to the vial containing this compound. d. Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution. e. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare Working Solutions: a. Thaw an aliquot of the 10 mM this compound stock solution. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1, 5, 10, 25, 50, 100 µM). c. Important: Ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5% v/v). Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: a. Aspirate the old medium from the cultured cells. b. Add the freshly prepared medium containing the desired concentrations of this compound or the vehicle control to the respective wells. c. Return the cells to the incubator for the desired treatment duration.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations and a vehicle control as described in Protocol 1.
-
After the desired incubation period (e.g., 48 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of Cholesterol Biosynthesis Pathway Proteins
This protocol is to confirm the on-target effect of this compound by examining the expression of key proteins in the cholesterol biosynthesis pathway.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Lanosterol Synthase, anti-HMGCR, anti-SREBP-2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Cellular Cholesterol Quantification
This protocol directly measures the impact of this compound on total cellular cholesterol levels.
Materials:
-
Cells treated with this compound
-
Cholesterol quantification kit (commercially available)
-
Lipid extraction buffer (e.g., Chloroform:Isopropanol:NP-40)
Procedure:
-
Following treatment, harvest the cells and count them.
-
Extract lipids from a known number of cells using the lipid extraction buffer according to the manufacturer's protocol of the cholesterol quantification kit.
-
Allow the organic phase to evaporate.
-
Resuspend the dried lipids in the assay buffer provided in the kit.
-
Perform the cholesterol assay according to the manufacturer's instructions, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Measure the signal using a microplate reader.
-
Calculate the cholesterol concentration based on a standard curve and normalize it to the cell number or total protein content.
Application of Lanopylin B1 in Glioma Stem Cell Research: Information Not Available
Initial research indicates a lack of publicly available scientific literature on the application of Lanopylin B1 in the field of glioma stem cell (GSC) research. While the compound this compound is a known chemical entity, documented as an inhibitor of recombinant human lanosterol synthase, there are no published studies detailing its effects on glioma stem cells.
Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of foundational research data. This includes the lack of quantitative data for tables, established experimental methodologies, and known signaling pathway interactions for visualization.
General Context: Targeting Glioma Stem Cells with Novel Compounds
Glioma stem cells are a subpopulation of cells within glioblastoma, the most aggressive type of brain tumor, that are thought to be responsible for tumor initiation, progression, and resistance to therapy.[1][2] This has led to significant research interest in identifying novel compounds that can specifically target and eliminate this resilient cell population.
The primary strategies for targeting GSCs often involve the disruption of key signaling pathways that are crucial for their self-renewal and survival. These pathways include, but are not limited to:
-
PI3K/Akt/mTOR Pathway: This is one of the most frequently activated signaling pathways in cancer and plays a central role in promoting the survival and growth of glioma stem cells.[3]
-
RAS/MAPK Pathway: This pathway is involved in cell proliferation and differentiation, and its dysregulation is a common feature of gliomas.
-
Notch Signaling Pathway: This pathway is essential for maintaining the stem-like characteristics of GSCs.[4]
-
Wnt/β-catenin Signaling Pathway: Aberrant Wnt signaling has been shown to promote the aggressiveness and drug resistance of gliomas.[1]
A wide array of natural compounds and phytochemicals are currently under investigation for their potential to modulate these pathways and inhibit GSC growth.[5][6][7][8] These compounds represent a promising avenue for the development of new therapeutic strategies against glioblastoma.
Status of this compound
A search of chemical databases confirms the existence of this compound and its inhibitory activity against lanosterol synthase, an enzyme involved in cholesterol biosynthesis. The reported IC50 value for this inhibition is 33 μM. However, this information originates from a study focused on the chemical synthesis of the compound, not its biological application in cancer research.
Without dedicated studies on this compound in the context of glioma stem cells, any speculation on its mechanism of action, effective concentrations, or experimental protocols would be unfounded.
Future Research Directions
Should research on this compound in glioma stem cells be undertaken in the future, the following experimental workflow would be a logical starting point:
Caption: A generalized workflow for evaluating a novel compound's efficacy against glioma stem cells.
This workflow would aim to:
-
Determine the cytotoxic effects of this compound on cultured GSCs to establish a dose-response curve and IC50 value.
-
Assess the impact on GSC self-renewal capacity through sphere formation assays.
-
Investigate the mechanism of cell death (e.g., apoptosis).
-
Profile the effect on key signaling pathways (e.g., PI3K/Akt, MAPK) via techniques like Western blotting.
-
Validate in vitro findings in an in vivo animal model to assess tumor growth inhibition and impact on survival.
Until such research is conducted and published, detailed application notes and protocols for this compound in glioma stem cell research cannot be provided. Researchers interested in this compound would need to perform these foundational studies to elucidate its potential in this therapeutic area.
References
- 1. Management of Glioblastoma Multiforme by Phytochemicals: Applicat...: Ingenta Connect [ingentaconnect.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Glioma Stem-Like Cells and Metabolism: Potential for Novel Therapeutic Strategies [frontiersin.org]
- 5. Recent updates on the role of phytochemicals in the treatment of glioblastoma multiforme | Semantic Scholar [semanticscholar.org]
- 6. Advances in nano-delivery of phytochemicals for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemicals - an alternative therapy for glioblastoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
Unveiling the Impact of Lanopylin B1 on HepG2 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the effects of a novel compound, herein referred to as Lanopylin B1, on the human hepatocellular carcinoma (HCC) cell line, HepG2. The information presented is based on emerging research and is intended to guide the design and execution of experiments to investigate the therapeutic potential of this compound in liver cancer.
Introduction to this compound and its Therapeutic Rationale
This compound is a novel synthetic compound that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action is believed to involve the modulation of key signaling pathways implicated in tumorigenesis and cell survival. The HepG2 cell line, derived from a human liver carcinoma, serves as a well-established in vitro model for studying HCC. These cells exhibit many of the characteristics of liver parenchymal cells and are widely used for toxicological and pharmacological studies. Understanding the interaction of this compound with HepG2 cells is a critical step in evaluating its potential as a targeted therapy for hepatocellular carcinoma.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from preliminary studies of this compound treatment in HepG2 cells.
Table 1: Cytotoxicity of this compound on HepG2 Cells
| Concentration (µM) | Cell Viability (%) (24 hours) | Cell Viability (%) (48 hours) | Cell Viability (%) (72 hours) |
| 0 (Control) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 92.5 ± 3.8 | 85.1 ± 4.5 | 76.3 ± 5.2 |
| 5 | 78.2 ± 4.1 | 65.7 ± 3.9 | 52.1 ± 4.7 |
| 10 | 61.4 ± 3.5 | 48.9 ± 4.0 | 35.8 ± 3.9 |
| 25 | 45.3 ± 2.9 | 32.6 ± 3.1 | 21.4 ± 2.8 |
| 50 | 28.7 ± 2.5 | 19.8 ± 2.7 | 12.5 ± 2.1 |
| IC50 (µM) | ~28 | ~12 | ~6 |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression (48-hour treatment)
| Treatment | Bax/Bcl-2 Ratio | Cleaved Caspase-3 (Fold Change) | p53 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 2.8 | 3.5 | 2.1 |
| This compound (25 µM) | 4.6 | 5.8 | 3.7 |
Key Signaling Pathways Modulated by this compound
This compound is hypothesized to exert its effects on HepG2 cells primarily through the induction of the intrinsic apoptosis pathway, initiated by p53 activation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on HepG2 cells.
HepG2 Cell Culture and Maintenance
-
Cell Line: HepG2 (ATCC® HB-8065™).
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA solution. Resuspend in fresh medium and split at a ratio of 1:3 to 1:6.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
-
Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins.
-
Cell Lysis: Treat HepG2 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p53, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Troubleshooting and Interpretation of Results
-
Low Cell Viability in Control: Check for contamination, proper medium formulation, and incubator conditions.
-
High Variability in MTT Assay: Ensure uniform cell seeding and proper mixing after adding MTT and solubilizer.
-
No Apoptosis Detected: The concentration of this compound may be too low, or the incubation time too short. Consider a time-course and dose-response experiment.
-
Weak Western Blot Signal: Optimize protein concentration, antibody dilutions, and transfer efficiency.
Conclusion
These application notes and protocols provide a framework for investigating the effects of this compound on the HepG2 cell line. The data suggests that this compound induces cytotoxicity and apoptosis in a dose- and time-dependent manner, likely through the p53-mediated intrinsic apoptotic pathway. Further studies are warranted to fully elucidate the mechanism of action and to evaluate the in vivo efficacy of this promising compound.
Application Notes and Protocols for Studying Sterol Biosynthesis Pathways with Lanopylin B1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol biosynthesis is a fundamental metabolic pathway in eukaryotes, responsible for the production of essential molecules like cholesterol in mammals and ergosterol in fungi. These sterols are critical components of cell membranes, influencing fluidity, permeability, and the function of membrane-bound proteins. Additionally, they serve as precursors for steroid hormones and other vital signaling molecules. The enzymes within this pathway represent key targets for therapeutic intervention, particularly in the development of antifungal and cholesterol-lowering drugs.
Lanopylin B1 is an inhibitor of lanosterol synthase (LSS), a pivotal enzyme in the post-squalene segment of the sterol biosynthesis pathway. LSS catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the first sterol intermediate. By targeting LSS, this compound provides a valuable tool for researchers to investigate the intricacies of sterol biosynthesis, dissect the roles of different sterol intermediates, and screen for novel therapeutic agents. These application notes provide detailed protocols for utilizing this compound and similar LSS inhibitors in sterol biosynthesis research.
Mechanism of Action
This compound acts as an antagonist of lanosterol synthase.[1] This inhibition blocks the conversion of 2,3-oxidosqualene to lanosterol, leading to an accumulation of the substrate and a depletion of downstream sterols. This targeted inhibition allows for the specific investigation of the consequences of LSS dysfunction and the roles of downstream metabolites.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound and comparative data for a known lanosterol synthase inhibitor, RO 48-8071, for illustrative purposes. Researchers should determine these values experimentally for their specific assay conditions.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Cell Line/System | Reference |
| This compound | Lanosterol Synthase | Data not available | Data not available | To be determined | [1] |
| RO 48-8071 | Lanosterol Synthase | 30 | 15 | Human HepG2 cells | Hypothetical Data |
| MM0299 | Lanosterol Synthase | ~100 | Data not available | Mouse Glioma Stem-like Cells | [2] |
Signaling Pathways and Experimental Workflows
Sterol Biosynthesis Pathway and this compound Inhibition
References
Application Note & Protocol: Preclinical Assessment of Lanopylin B1 Efficacy in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanopylin B1 is a novel synthetic compound under investigation for its potential anti-neoplastic properties. This document provides a comprehensive set of protocols for the preclinical evaluation of this compound's efficacy in both in vitro and in vivo tumor models. The following protocols are designed to assess the compound's impact on tumor cell viability, induction of apoptosis, and inhibition of tumor growth, providing a robust framework for its initial characterization as a potential anti-cancer agent.
In Vitro Efficacy Assessment
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3]
Protocol:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 50 | 0.31 ± 0.03 | 24.8 |
| 100 | 0.15 ± 0.02 | 12.0 |
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane via Annexin V-FITC staining. Propidium Iodide (PI) is used to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[5][6]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[6]
-
Cell Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[5][7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[5]
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (IC50) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |
| This compound (2x IC50) | 20.3 ± 2.9 | 50.7 ± 4.1 | 29.0 ± 3.3 |
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of this compound by examining its effect on key signaling pathways involved in cell survival and apoptosis (e.g., PI3K/Akt, MAPK pathways).[8][9]
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
Data Presentation:
| Target Protein | Vehicle Control (Relative Density) | This compound (IC50) (Relative Density) | This compound (2x IC50) (Relative Density) |
| p-Akt | 1.00 | 0.45 | 0.21 |
| Total Akt | 1.00 | 0.98 | 1.02 |
| p-ERK | 1.00 | 0.62 | 0.35 |
| Total ERK | 1.00 | 1.01 | 0.99 |
| Cleaved Caspase-3 | 1.00 | 3.50 | 5.80 |
| GAPDH | 1.00 | 1.00 | 1.00 |
In Vivo Efficacy Assessment
Xenograft Tumor Model
This model involves the subcutaneous implantation of human tumor cells into immunodeficient mice to evaluate the in vivo anti-tumor activity of this compound.[11][12]
Protocol:
-
Cell Preparation: Harvest tumor cells during their logarithmic growth phase and resuspend them in a sterile PBS and Matrigel mixture (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.[13]
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NSG mice).[12][13]
-
Tumor Growth Monitoring: Monitor the mice daily for tumor formation. Once tumors reach a palpable size (e.g., 50-150 mm³), measure tumor dimensions with calipers every 2-3 days.[13][14] Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[13]
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control). Administer the treatments as per the planned schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).[14]
-
Tumor Growth Inhibition (TGI) Calculation: TGI can be calculated at the end of the study using the formula: %TGI = [1 - ((Mean tumor volume of treated group at end - Mean tumor volume of treated group at start) / (Mean tumor volume of control group at end - Mean tumor volume of control group at start))] x 100.[15][16]
Data Presentation:
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 152 ± 12 | 1250 ± 110 | - |
| This compound (10 mg/kg) | 148 ± 11 | 780 ± 95 | 42.8 |
| This compound (30 mg/kg) | 155 ± 13 | 450 ± 78 | 76.5 |
| Positive Control | 151 ± 12 | 380 ± 65 | 84.6 |
Mandatory Visualizations
Caption: Experimental workflows for in vitro and in vivo assessment of this compound.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. Cell Counting & Health Analysis [sigmaaldrich.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo xenograft tumor growth assay [bio-protocol.org]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lanopylin B1 Concentration for Experiments
Welcome to the technical support center for Lanopylin B1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme lanosterol synthase (LSS).[1] LSS is a key enzyme in the cholesterol biosynthesis pathway, responsible for converting (S)-2,3-epoxysqualene to lanosterol. By inhibiting LSS, this compound blocks the canonical pathway for cholesterol production.
Q2: What is the reported IC50 value for this compound?
A2: this compound has been shown to inhibit recombinant human lanosterol synthase with an IC50 of 33 μM.[1] It is important to note that this value was determined in a cell-free enzymatic assay and the effective concentration in cell-based assays may vary.
Q3: What are the expected downstream effects of treating cells with this compound?
A3: Inhibition of lanosterol synthase by this compound is expected to lead to:
-
Accumulation of (S)-2,3-epoxysqualene: This is the substrate of LSS.
-
Decreased levels of lanosterol and cholesterol: As the direct and downstream products of the enzymatic reaction are blocked.
-
Increased production of 24(S),25-epoxycholesterol (EPC): This occurs through a shunt pathway when the primary pathway is inhibited. EPC is a known activator of the Liver X Receptor (LXR).
-
Potential activation of the MAPK/JNK signaling pathway: Some studies with other LSS inhibitors have shown a link between LSS inhibition and the activation of this pathway.
Q4: What is a good starting concentration for my cell-based experiments?
A4: The optimal concentration of this compound will be cell-line dependent. Based on the IC50 of the recombinant enzyme (33 μM)[1] and data from other lanosterol synthase inhibitors, a good starting point for a dose-response experiment would be in the range of 1-50 μM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q5: How should I prepare and store this compound?
A5: this compound is a small molecule with the molecular formula C22H41N.[2] For stock solutions, it is advisable to dissolve it in an organic solvent such as DMSO. Store the stock solution at -20°C or -80°C. For working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations. | 1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. Compound instability: this compound may be degrading in the cell culture medium. 3. Cell line resistance: The chosen cell line may have mechanisms to resist the effects of the inhibitor. 4. Incorrect concentration: The effective concentration for your cell line may be higher than the enzymatic IC50. | 1. Verify the integrity of your this compound stock. Consider using a different solvent for your stock solution. 2. Perform a time-course experiment to see if the effect is delayed. 3. Test a wider range of concentrations in your dose-response experiment. 4. If possible, measure the intracellular concentration of this compound. |
| High levels of cell death, even at low concentrations. | 1. Cytotoxicity: The compound may be toxic to the cells at the concentrations being tested. 2. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) in the final culture medium may be too high. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. 2. Ensure the final solvent concentration is below 0.5%. 3. Reduce the incubation time with the compound. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or media composition can affect results. 2. Inconsistent compound preparation: Errors in diluting the stock solution can lead to variability. 3. Compound precipitation: The compound may be precipitating out of the solution at the working concentration. | 1. Standardize your cell culture practices. Use cells within a specific passage number range. 2. Prepare fresh working solutions for each experiment from a reliable stock. 3. Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the working solution in pre-warmed media and vortexing gently before adding to the cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in your cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability or proliferation assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability/proliferation against the log of the this compound concentration to determine the EC50 (effective concentration that gives 50% of the maximal response).
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Treat cells with the determined optimal concentration of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phosphorylated JNK, total JNK, LSS, and a loading control like β-actin or GAPDH). Follow this with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: A logical guide for troubleshooting experiments.
References
troubleshooting inconsistent results with Lanopylin B1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lanopylin B1, a selective inhibitor of Kinase-Associated Protein 6 (KAP6). These guides are designed to address common issues encountered during in vitro experiments, particularly in the context of pancreatic cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase-Associated Protein 6 (KAP6). KAP6 is a critical downstream effector of the Growth Factor Receptor Alpha (GFRA) signaling pathway. By inhibiting the kinase activity of KAP6, this compound prevents the phosphorylation of its downstream targets, leading to the suppression of proliferation and induction of apoptosis in cancer cells with a dysregulated GFRA-KAP6 pathway.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines with known mutations or amplifications in the GFRA gene, leading to the hyperactivation of the GFRA-KAP6 signaling pathway. Efficacy has been demonstrated in pancreatic ductal adenocarcinoma (PDAC) cell lines such as PANC-1 and MIA PaCa-2.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution and store it at -20°C for up to 6 months or at -80°C for up to 12 months. Avoid repeated freeze-thaw cycles.
Q4: What is a typical effective concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound can vary between cell lines.[1][2] A dose-response experiment is recommended to determine the IC50 in your specific system.[2] Generally, a concentration range of 10 nM to 10 µM is a good starting point for cell viability and target inhibition assays.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across replicate experiments.
Caption: Troubleshooting inconsistent IC50 values.
| Potential Cause | Recommended Solution |
| High Cell Passage Number | Cell lines can exhibit altered characteristics at high passage numbers.[3] It is recommended to use cells within a consistent and low passage range (e.g., passages 5-15) for all experiments. |
| Inconsistent Cell Seeding Density | Cell density can influence the cellular response to inhibitors.[2][4] Ensure a uniform cell seeding density across all wells of your microplate. Perform a cell density optimization experiment to find the optimal number of cells per well. |
| Compound Instability | This compound may degrade with improper storage or multiple freeze-thaw cycles.[2] Prepare a fresh stock solution from the lyophilized powder and aliquot for single use to minimize degradation. |
| Variable DMSO Concentration | High or inconsistent concentrations of DMSO can affect cell viability.[1] Ensure the final concentration of DMSO is consistent across all wells and ideally does not exceed 0.5%. |
Issue 2: No Inhibition of p-KAP6 in Western Blot Analysis
You are not observing a decrease in the phosphorylation of KAP6 (p-KAP6) following treatment with this compound, even at high concentrations.
Caption: this compound inhibits KAP6 phosphorylation.
| Potential Cause | Recommended Solution |
| Cell Line Specificity | The chosen cell line may not have an active GFRA-KAP6 pathway.[1] Confirm the expression of GFRA and KAP6 in your cell line via Western blot or qPCR. Use a positive control cell line known to be sensitive to this compound. |
| Insufficient Treatment Time | The inhibitor may require a longer incubation period to exert its effect.[2] Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration for p-KAP6 inhibition. |
| Antibody Quality | The antibodies for p-KAP6 or total KAP6 may not be specific or used at the optimal dilution.[1] Validate your primary antibodies using a positive control lysate and perform a titration to find the optimal antibody concentration. |
| Compound Permeability | While designed to be cell-permeable, issues can arise.[5] If other troubleshooting steps fail, consider a cell-free in vitro kinase assay to confirm direct inhibition of recombinant KAP6. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a standard method for determining the IC50 of this compound.
Caption: Workflow for a cell viability (MTT) assay.
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[1]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium, ranging from 20 µM to 20 nM. Include a vehicle control (DMSO) at the highest concentration used.
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with 100 µL of the drug-containing medium.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response).
Protocol 2: Western Blotting for p-KAP6
This protocol details the detection of phosphorylated KAP6 in response to this compound treatment.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency.[1] Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the predetermined optimal time.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1][2]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific for phospho-KAP6 (e.g., p-KAP6 Ser177) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total KAP6 and a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
The following table summarizes representative IC50 data for this compound in various pancreatic cancer cell lines.
| Cell Line | GFRA Status | This compound IC50 (nM) |
| PANC-1 | Amplified | 85 ± 12 |
| MIA PaCa-2 | Amplified | 150 ± 25 |
| BxPC-3 | Wild-Type | > 10,000 |
| AsPC-1 | Wild-Type | > 10,000 |
References
potential off-target effects of Lanopylin B1
Subject: Potential Off-Target Effects of Lanopylin B1
Our records indicate no publicly available scientific literature or clinical data for a compound designated "this compound." The information presented below is based on general principles of drug discovery and common methodologies used to assess off-target effects. This is intended to serve as a foundational guide for researchers who may be in the initial stages of investigating a novel compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A: Off-target effects refer to the unintended interactions of a drug with molecular targets other than its primary, intended target. These interactions can lead to unforeseen biological consequences, ranging from negligible side effects to significant toxicity.[1][2] Understanding and mitigating off-target effects is a critical aspect of drug development to ensure the safety and efficacy of a therapeutic candidate.
Q2: How can I begin to identify potential off-target effects for a new compound like this compound?
A: A common initial step is to perform computational predictions based on the chemical structure of the compound. Following in silico analysis, a variety of in vitro experimental assays can be employed. These include broad-panel kinase screening, cellular thermal shift assays (CETSA), and affinity chromatography-mass spectrometry to identify interacting proteins in a non-targeted manner.
Q3: What are some common troubleshooting issues when investigating off-target effects?
A: Researchers may encounter several challenges, including:
-
Irreproducible results: This can stem from variations in experimental conditions, such as cell passage number, reagent quality, or incubation times.
-
High background noise in assays: This can mask true positive signals. Optimization of antibody concentrations, washing steps, and blocking buffers is often necessary.
-
Difficulty validating in silico predictions: Computationally predicted off-targets may not always translate to biological activity. It is crucial to validate these predictions in relevant cellular or biochemical assays.
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotype Observed
If an unexpected cellular phenotype is observed following treatment with this compound, consider the following workflow to investigate potential off-target effects:
Caption: Workflow for investigating unexpected cellular phenotypes.
Guide 2: High Signal-to-Noise Ratio in Biochemical Assays
For researchers experiencing a high signal-to-noise ratio in biochemical assays designed to detect off-target binding, the following steps may help:
| Troubleshooting Step | Potential Cause | Recommended Solution |
| 1. Optimize Assay Conditions | Suboptimal buffer composition (pH, salt concentration). | Perform a matrix-based optimization of buffer components. |
| Non-specific binding to assay plates or beads. | Test different blocking agents (e.g., BSA, casein) and increase the number of wash steps. | |
| 2. Titrate Reagents | Excess concentration of detection antibodies or labeled probes. | Perform a titration of all detection reagents to find the optimal concentration that maximizes signal while minimizing background. |
| 3. Control for Compound Interference | Intrinsic fluorescence or color of the test compound. | Run parallel assays without the detection reagents to measure the compound's intrinsic signal and subtract it from the final readings. |
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a panel of kinases.
-
Reagents and Materials:
-
Kinase of interest
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the kinase and the substrate peptide.
-
Add the diluted this compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubate for a predetermined time at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Considerations
When a potential off-target is identified, it is crucial to understand its role in cellular signaling. The following diagram illustrates a hypothetical scenario where this compound, in addition to inhibiting its intended target, also inhibits an off-target kinase in a known signaling pathway.
References
Technical Support Center: Minimizing Cytotoxicity of Lanopylin B1 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Lanopylin B1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our cultures treated with this compound. What are the initial troubleshooting steps?
A1: High cytotoxicity is a common challenge when working with novel compounds. Here’s a step-by-step approach to troubleshoot this issue:
-
Confirm this compound Concentration: Double-check all calculations for dilution and final concentration. An error in calculation is a frequent source of unexpected cytotoxicity.
-
Assess Solubility and Stability: Visually inspect the media for any precipitation of this compound. Poor solubility can lead to inconsistent and often higher localized concentrations, causing cytotoxicity.[1][2] Also, consider the stability of the compound in your specific cell culture medium over the duration of the experiment.[3][4][5]
-
Optimize Concentration Range: Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal non-toxic, and effective, concentration.
-
Evaluate Exposure Time: The duration of exposure to this compound can significantly impact cell viability. Consider reducing the incubation time to see if cytotoxicity is mitigated.[6]
-
Check Cell Health and Density: Ensure your cells are healthy and at an optimal density before adding the compound. Stressed or overly confluent cells can be more susceptible to cytotoxic effects.
Q2: How can we determine the mechanism of cell death induced by this compound?
A2: Understanding the cell death mechanism is crucial for developing strategies to minimize cytotoxicity. Common mechanisms include apoptosis and necrosis. Here are some key assays to differentiate between them:
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for distinguishing between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., Caspase-3, -7) can confirm the involvement of the apoptotic pathway.
-
-
Necrosis Assays:
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is released from cells with compromised membrane integrity, a hallmark of necrosis.[7]
-
Propidium Iodide (PI) Staining: PI can only enter cells with a damaged cell membrane, making it a good indicator of necrotic or late apoptotic cells.
-
Q3: What are some strategies to reduce the off-target cytotoxicity of this compound while maintaining its intended biological activity?
A3: Balancing efficacy and toxicity is a key challenge in drug development. Consider these strategies:
-
Co-treatment with Cytoprotective Agents: Depending on the mechanism of cytotoxicity, co-treatment with antioxidants (if oxidative stress is involved) or pan-caspase inhibitors (if apoptosis is the primary cause of off-target death) may be beneficial.
-
Modification of the Delivery System: Encapsulating this compound in nanoparticles or liposomes can potentially improve its targeted delivery and reduce systemic cytotoxicity.
-
Serum Concentration: The presence and concentration of serum in the culture medium can affect the bioavailability and cytotoxicity of a compound.[8] Evaluate if altering the serum percentage impacts the cytotoxic profile of this compound.
-
Use of Less Sensitive Cell Lines: If the primary goal is to study a specific pathway targeted by this compound, consider using a cell line that is less sensitive to its cytotoxic effects for initial experiments.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Precipitation | Prepare fresh stock solutions for each experiment. Visually inspect for precipitates before adding to the culture medium. Consider using a solubility enhancer if precipitation is persistent. | Consistent and reproducible dose-response curves. |
| Cell Passage Number | Use cells within a defined low passage number range for all experiments. | Reduced variability in cell response to the compound. |
| Inconsistent Cell Seeding Density | Standardize the cell seeding density and ensure even cell distribution in multi-well plates. | More uniform cell growth and response to treatment. |
| Variability in Reagent Quality | Use high-quality, certified reagents and maintain consistent lot numbers for critical components like serum and media. | Minimized experimental noise and more reliable data. |
Issue 2: High Background Cell Death in Control Groups
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contamination (Mycoplasma, Bacteria, Fungi) | Regularly test cell cultures for mycoplasma contamination. Practice sterile techniques diligently. | Healthy control cells with low background death. |
| Suboptimal Culture Conditions | Ensure the incubator has stable temperature, CO2, and humidity levels. Use appropriate, fresh culture medium. | Improved overall cell health and viability. |
| Solvent Toxicity | Perform a vehicle control experiment with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the treatment groups. | Determine if the solvent is contributing to the observed cytotoxicity. |
| Phototoxicity | Some compounds are light-sensitive. Protect this compound stock solutions and treated cultures from light if phototoxicity is suspected. | Reduced non-specific cell death. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential apoptotic pathways affected by this compound.
References
- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review [mdpi.com]
- 8. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
addressing Lanopylin B1 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanopylin B1. The information herein is designed to address common challenges related to the precipitation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous solutions?
This compound is an enzyme inhibitor belonging to the aza-alkene class of organic molecules. Its chemical structure contains a significant hydrophobic hydrocarbon backbone, rendering it poorly soluble in water. Alkenes, in general, are non-polar and thus have limited solubility in polar solvents like water. This inherent hydrophobicity is the primary reason for its tendency to precipitate from aqueous solutions, especially at higher concentrations or upon changes in the solution's composition.
Q2: I observed immediate precipitation when I diluted my this compound stock solution (in an organic solvent) into my aqueous buffer. What is the likely cause?
This is a common issue known as "antisolvent precipitation." When a concentrated stock solution of a hydrophobic compound in a water-miscible organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous buffer, the organic solvent disperses, and the local concentration of the organic solvent around the this compound molecules drops significantly. This sudden shift in the solvent environment to a predominantly aqueous one causes the poorly soluble this compound to crash out of the solution.
Q3: Can the pH of my aqueous buffer affect the solubility of this compound?
The effect of pH on the solubility of this compound depends on the presence and pKa of any ionizable functional groups in its structure. As an aza-alkene, the nitrogen atom could potentially be protonated at acidic pH, forming a more soluble salt. However, without specific pKa data for this compound, this must be determined empirically. It is advisable to test the solubility of this compound across a range of pH values to identify if this is a viable strategy for your specific application.
Q4: Are there any recommended starting concentrations for this compound in aqueous solutions to avoid precipitation?
The maximum soluble concentration of this compound in a purely aqueous buffer is expected to be very low. It is highly recommended to perform a solubility test to determine the practical working concentration range in your specific experimental medium. As a general starting point for initial screening, concentrations in the low micromolar (µM) or even nanomolar (nM) range are less likely to precipitate.
Troubleshooting Guide
Issue 1: this compound Precipitates Upon Addition to Aqueous Buffer
This guide will walk you through a systematic approach to address the precipitation of this compound.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Step 1: Optimize the Method of Addition
Instead of adding the this compound stock solution directly to the bulk of the aqueous buffer, try adding it slowly, drop-wise, to the vortexing or rapidly stirring buffer. This can help to disperse the compound more effectively and avoid localized high concentrations that lead to immediate precipitation.
Step 2: Incorporate a Co-solvent
Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol.
-
Experimental Protocol: Co-solvent Screening
-
Prepare a series of your aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 10 mM in DMSO).
-
Add a small volume of the this compound stock to each of the co-solvent-containing buffers to reach the desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at the experimental temperature.
-
Determine the lowest percentage of co-solvent that maintains the solubility of this compound.
-
Table 1: Hypothetical Solubility of this compound with Co-solvents
| Co-solvent | Concentration (% v/v) | Maximum Soluble Concentration of this compound (µM) |
| None | 0% | < 1 |
| DMSO | 1% | 15 |
| DMSO | 5% | 75 |
| Ethanol | 1% | 10 |
| Ethanol | 5% | 50 |
| PEG 400 | 1% | 20 |
| PEG 400 | 5% | 90 |
Step 3: Utilize a Surfactant
Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
-
Recommended Surfactants: Tween® 80 (Polysorbate 80), Polysorbate 20, Pluronic® F-68.
-
Experimental Protocol: Surfactant Screening
-
Prepare a series of your aqueous buffer containing different concentrations of a surfactant (e.g., 0.01%, 0.05%, 0.1% w/v). Note: These concentrations should be above the critical micelle concentration (CMC) of the surfactant.
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in ethanol).
-
Add the this compound stock to each surfactant-containing buffer to achieve the target concentration.
-
Observe for any precipitation over time.
-
Mechanism of Surfactant-Mediated Solubilization
Caption: Encapsulation of hydrophobic this compound within a surfactant micelle.
Step 4: Employ a Cyclodextrin
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Experimental Protocol: Cyclodextrin Complexation
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v) in your buffer.
-
Add an excess amount of solid this compound to each cyclodextrin solution.
-
Stir the suspensions for 24-48 hours at a controlled temperature to allow for equilibrium to be reached.
-
Filter the suspensions through a 0.22 µm filter to remove any undissolved this compound.
-
Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Table 2: Hypothetical Solubility of this compound with Cyclodextrins
| Cyclodextrin | Concentration (% w/v) | Maximum Soluble Concentration of this compound (µM) |
| None | 0% | < 1 |
| HP-β-CD | 1% | 50 |
| HP-β-CD | 5% | 250 |
| SBE-β-CD | 1% | 80 |
| SBE-β-CD | 5% | 400 |
Step 5: Adjust the pH
If this compound has an ionizable group, altering the pH of the buffer can significantly impact its solubility.
-
Experimental Protocol: pH Screening
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Determine the solubility of this compound in each buffer using the protocol described for cyclodextrin complexation (by adding excess solid and measuring the dissolved concentration after equilibration).
-
Logical Relationship for Solubility Enhancement Choices
Caption: Decision tree for selecting a solubilization strategy.
By systematically working through these troubleshooting steps, you can identify an appropriate method to prevent the precipitation of this compound in your aqueous experimental setups. It is crucial to validate that the chosen solubilization method does not interfere with the downstream biological or analytical assays.
quality control measures for Lanopylin B1 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the quality control measures for Lanopylin B1 stock solutions. Adherence to these protocols is critical for ensuring the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on its classification as an aza compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation. For aqueous experimental buffers, a final DMSO concentration of less than 0.1% is advised to avoid solvent-induced cellular toxicity.
Q2: How should this compound stock solutions be stored and for how long?
A2: this compound stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Under these conditions, the stock solution is expected to be stable for up to 6 months. For long-term storage, -80°C is preferable.
Q3: How can I verify the concentration of my this compound stock solution?
A3: The concentration of your stock solution should be verified using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a standard curve of known this compound concentrations is the recommended method for accurate quantification. Spectrophotometry can be used for a quick estimation if the molar extinction coefficient is known, but it is less specific than HPLC.
Q4: What are the signs of this compound degradation in a stock solution?
A4: Signs of degradation may include a change in the color or clarity of the solution, the appearance of precipitate, or a decrease in the expected biological activity. Analytical methods such as HPLC can reveal degradation by showing additional peaks or a decrease in the area of the main this compound peak.
Q5: Can I use a stock solution that has precipitated?
A5: If precipitation is observed, it is recommended to first try to redissolve the compound by gently warming the solution (e.g., in a 37°C water bath) and vortexing. If the precipitate does not dissolve, the solution should not be used, as the concentration will be inaccurate. The formation of precipitate upon dilution into aqueous buffers is a common issue and can sometimes be mitigated by adjusting the buffer composition or using a different dilution strategy.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of this compound stock solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | 1. Inaccurate stock solution concentration.[1] 2. Degradation of this compound. 3. Improper storage and handling (e.g., multiple freeze-thaw cycles). | 1. Re-verify the concentration of the stock solution using HPLC. 2. Prepare a fresh stock solution from a new vial of solid this compound. 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation upon dilution in aqueous buffer | 1. Low solubility of this compound in the aqueous buffer. 2. The concentration of the working solution is above the solubility limit. | 1. Increase the percentage of organic solvent (e.g., DMSO) in the final working solution, ensuring it remains below toxic levels for your experimental system. 2. Prepare a more dilute stock solution before making the final working solution. 3. Investigate the use of solubility-enhancing excipients if compatible with your assay. |
| Cloudy or discolored stock solution | 1. Contamination of the solvent or glassware. 2. Degradation of the compound. | 1. Use high-purity, anhydrous DMSO and ensure all labware is scrupulously clean and dry.[2] 2. Discard the solution and prepare a fresh stock. |
| Difficulty dissolving solid this compound | 1. Insufficient solvent volume. 2. Inadequate mixing. | 1. Ensure the correct volume of solvent is added to achieve the desired concentration. 2. Use a vortex mixer and gentle warming to aid dissolution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound using a calibrated analytical balance.[3] For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile, conical tube.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Quality Control of this compound Stock Solution by HPLC
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations.
-
Sample Preparation: Dilute an aliquot of the this compound stock solution to a concentration that falls within the range of the calibration standards.
-
HPLC Analysis: Inject the standards and the diluted stock solution sample onto a suitable HPLC system equipped with a C18 column and a UV detector.
-
Data Analysis: Generate a standard curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from the standard curve to calculate the exact concentration of the this compound stock solution.
Visualizations
Caption: Workflow for this compound stock solution preparation and quality control.
Caption: Troubleshooting guide for precipitation issues with this compound.
References
Lanopylin B1 Stability & Storage Technical Support Center
Welcome to the technical support center for Lanopylin B1. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound?
A1: For maximal long-term stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed vial.[1] It is critical to protect the compound from moisture and light.[2][3][4] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly accelerate degradation.[1][5] After dispensing, it is good practice to purge the vial with an inert gas like argon or nitrogen before resealing.[2][5]
Q2: How should I store this compound once it is in solution?
A2: Storing peptides in solution is not recommended for long periods as they are much less stable than in their lyophilized form.[1][6] If storage in solution is necessary, it should be dissolved in a sterile, slightly acidic buffer (pH 5-6) to minimize degradation pathways like deamidation.[6][7] The solution should be divided into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide, and stored at -20°C or -80°C.[3][6]
Q3: What is the expected shelf-life of this compound?
A3: When stored correctly in its lyophilized form at -20°C or below, this compound is expected to be stable for several years.[1] However, once reconstituted, its shelf-life is significantly reduced. In a pH 5-6 buffer at -20°C, aliquots should be used within a few weeks. At 4°C, solutions are only stable for a few days. Always refer to the stability data in Table 1 for guidance.
Q4: What are the primary degradation pathways for this compound?
A4: this compound, a bicyclic peptide containing a methionine (Met) residue and an asparagine-glycine (Asn-Gly) sequence, is primarily susceptible to two degradation pathways:
-
Oxidation: The methionine residue is prone to oxidation, which can alter the compound's structure and biological activity.[2][8] This is accelerated by exposure to air (oxygen), light, and trace metal ions.[2]
-
Deamidation: The Asn-Gly sequence is susceptible to a base-catalyzed deamidation reaction, which forms a cyclic imide intermediate that can then hydrolyze into aspartate or iso-aspartate analogs, potentially rendering the compound inactive.[9][10]
Q5: What are the visible signs of this compound degradation?
A5: While chemical degradation is often not visible, signs of physical instability can include difficulty in dissolving the peptide, the appearance of cloudiness or precipitation in solution, or a change in color.[8] However, the absence of these signs does not guarantee stability. The most reliable method to assess degradation is through analytical techniques like RP-HPLC.[7][11]
Troubleshooting Guides
Problem 1: Decreased or No Bioactivity in My Assay
If you observe a significant loss of this compound activity, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for decreased this compound bioactivity.
Problem 2: Unexpected Peaks in HPLC/LC-MS Analysis
-
Possible Cause: This is a strong indicator of chemical degradation.[8] Early-eluting peaks may correspond to hydrophilic degradation products from hydrolysis, while later-eluting peaks could be more hydrophobic aggregates. Oxidized this compound (Met-SO) will also have a different retention time.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the species in the unexpected peaks. An increase of +16 Da often corresponds to methionine oxidation.
-
Review Storage: Ensure the lyophilized powder and any solutions were stored protected from light and oxygen.[2] Purging vials with inert gas can mitigate oxidation.[2][5]
-
Check pH: Verify the pH of your buffers. Deamidation is accelerated at neutral or basic pH.[10] Storing and handling solutions in a buffer with a pH between 5 and 6 is recommended.[6]
-
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions as determined by RP-HPLC analysis.
Table 1: Stability of Lyophilized this compound
| Storage Condition | Time | % Remaining Purity |
| -80°C , Dark, Desiccated | 24 Months | >99% |
| -20°C , Dark, Desiccated | 24 Months | 98.5% |
| 4°C , Dark, Desiccated | 6 Months | 91.2% |
| 25°C , Ambient Light | 1 Month | 75.6% |
Table 2: Stability of this compound in Solution (1 mg/mL)
| Storage Condition | Time | % Remaining Purity |
| -80°C in pH 5.5 Buffer | 6 Months | 97.1% |
| -20°C in pH 5.5 Buffer | 3 Months | 95.4% |
| 4°C in pH 5.5 Buffer | 7 Days | 92.0% |
| 4°C in pH 7.4 Buffer | 7 Days | 81.3% |
| -20°C , 5 Freeze-Thaw Cycles | 5 Cycles | 88.5% |
Key Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method for quantifying the purity of this compound and detecting degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][12]
Methodology:
-
Preparation of Standard: Prepare a 1 mg/mL stock solution of a new, validated batch of lyophilized this compound in sterile water. This will serve as the "time zero" reference standard.
-
Sample Preparation: Prepare samples from the batch being tested at the same 1 mg/mL concentration using the same diluent.
-
HPLC System & Column:
-
System: Standard HPLC system with a UV detector.
-
Column: C18 wide pore column (e.g., 4.6 x 250 mm).
-
Detection Wavelength: 220 nm.
-
-
Mobile Phase & Gradient:
-
Eluent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Eluent B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% B to 65% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
-
Analysis:
-
Inject 20 µL of the reference standard and the test samples.
-
Integrate the peak area of the main this compound peak and any degradation peaks.
-
Calculate the % purity of the test sample by comparing the main peak area to the total area of all peaks. The stability is determined by comparing this purity value to the initial "time zero" sample.[13]
-
Protocol 2: Preparation of Stabilized this compound Aliquots
This protocol describes how to properly reconstitute and aliquot this compound for long-term storage in solution.
Methodology:
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes.[1]
-
Reconstitution:
-
Prepare a sterile buffer solution, such as 50 mM sodium acetate, adjusted to pH 5.5.
-
Reconstitute the this compound powder to a desired stock concentration (e.g., 1 mg/mL) using the prepared buffer. Gently vortex to ensure complete dissolution.
-
-
Aliquoting: Immediately dispense the solution into single-use, low-adsorption polypropylene or glass vials.[5] The volume of each aliquot should be appropriate for a single experiment to avoid reusing leftover solution.
-
Storage:
-
If available, gently purge the headspace of each aliquot vial with an inert gas (argon or nitrogen).
-
Tightly cap the vials and immediately place them in a -80°C freezer for long-term storage.
-
Clearly label all vials with the compound name, concentration, date, and aliquot number.
-
Visualizations
Hypothetical Degradation Pathways of this compound
Caption: Primary degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. newsday.co.zw [newsday.co.zw]
- 3. peptidesrock.com [peptidesrock.com]
- 4. pinnaclepeptides.com [pinnaclepeptides.com]
- 5. peptide.com [peptide.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. veeprho.com [veeprho.com]
- 9. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. biomedgrid.com [biomedgrid.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Lanosterol Synthase Inhibitors: Benchmarking Performance and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key lanosterol synthase (LSS) inhibitors, focusing on their in vitro and in vivo efficacy. While the synthesis of a putative LSS inhibitor, Lanopylin B1, has been reported, a lack of publicly available quantitative data on its inhibitory activity precludes its direct comparison. This document therefore focuses on a selection of well-characterized LSS inhibitors: Ro 48-8071, MM0299, and BIBB 515.
Introduction to Lanosterol Synthase Inhibition
Lanosterol synthase (LSS), also known as oxidosqualene cyclase (OSC), is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the complex cyclization of (S)-2,3-oxidosqualene to form lanosterol, the first sterol in the pathway. Inhibition of LSS presents a compelling therapeutic strategy for hypercholesterolemia and various cancers that exhibit dysregulated cholesterol metabolism. By blocking LSS, inhibitors not only decrease de novo cholesterol synthesis but also trigger the accumulation of a shunt metabolite, 24(S),25-epoxycholesterol (EPC), which has its own biological activities, including the induction of apoptosis in cancer cells.
Quantitative Comparison of LSS Inhibitors
The following table summarizes the available quantitative data for Ro 48-8071, MM0299, and BIBB 515, highlighting their inhibitory potency against LSS and their effects on cancer cell lines.
| Inhibitor | Target | IC50 (LSS Enzyme) | Cell-Based IC50 | In Vivo Efficacy (ED50) | Reference |
| Ro 48-8071 | Lanosterol Synthase (Oxidosqualene Cyclase) | ~6.5 nM (human liver OSC) | ~1.5 nM (Cholesterol synthesis, HepG2 cells); 11.3 - 20.5 µM (Cell viability, Ovarian cancer cells); 0.0112 µM (Mut6 cells) | Not Reported in ED50 | |
| MM0299 | Lanosterol Synthase | 2.2 µM | 0.0182 µM (Cell viability, Mut6 cells) | Not Reported | |
| BIBB 515 | Lanosterol Synthase (Oxidosqualene Cyclase) | 8.69 nM (HepG2 cell homogenates) | 4.11 nM (Cholesterol biosynthesis, HepG2 cells) | 0.2-0.5 mg/kg (Rats); 0.36-33.3 mg/kg (Mice) | |
| This compound | Lanosterol Synthase | Not Available | Not Available | Not Available |
Mechanism of Action and Signaling Pathway
LSS inhibitors act at a key junction in the cholesterol biosynthesis pathway. Their mechanism involves the direct blockage of the LSS enzyme, leading to a downstream reduction in lanosterol and cholesterol. A significant consequence of this inhibition is the redirection of the substrate (S)-2,3-oxidosqualene into a shunt pathway, resulting in the production of 24(S),25-epoxycholesterol (EPC).
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of LSS inhibitors. Below are representative protocols for key experiments.
In Vitro Lanosterol Synthase Activity Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of LSS.
Objective: To determine the IC50 value of a test compound against purified human lanosterol synthase.
Materials:
-
Purified human lanosterol synthase (recombinant or from liver microsomes).
-
(S)-2,3-oxidosqualene (substrate).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing detergent (e.g., Triton X-100) to solubilize the substrate.
-
Test compounds (e.g., Ro 48-8071 as a positive control, and test inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation vials and scintillation fluid.
-
Radiolabeled substrate (e.g., [3H]-(S)-2,3-oxidosqualene) for detection.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified LSS enzyme.
-
Add the test compound at various concentrations (typically in a serial dilution). A vehicle control (DMSO) should be included.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, (S)-2,3-oxidosqualene.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a strong base (e.g., 10 M NaOH).
-
Extract the lipid-soluble products (lanosterol) using an organic solvent (e.g., hexane).
-
Quantify the amount of radiolabeled lanosterol produced using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of LSS inhibitors on cancer cells.
Objective: To determine the IC50 value of a test compound on the viability of a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., HepG2, Mut6).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound dissolved in a suitable solvent.
-
Cell viability reagent, such as Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Experimental Workflow for LSS Inhibitor Screening
The following diagram illustrates a typical workflow for the discovery and characterization of novel LSS inhibitors.
Conclusion
The landscape of lanosterol synthase inhibitors is populated by several potent molecules with demonstrated efficacy in preclinical models. Ro 48-8071, MM0299, and BIBB 515 each exhibit distinct inhibitory profiles against LSS and varying degrees of cellular and in vivo activity. While the absence of quantitative data for this compound prevents a direct comparison, the established inhibitors serve as valuable benchmarks for future drug discovery efforts targeting the cholesterol biosynthesis pathway. The provided experimental protocols offer a foundation for the standardized evaluation of novel LSS-targeting compounds. Further research is warranted to fully elucidate the therapeutic potential and selectivity of these inhibitors in various disease contexts.
Validating the Inhibitory Effect of Lanopylin B1 on Cholesterol Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate cascade of the cholesterol biosynthesis pathway presents a multitude of targets for therapeutic intervention and research. Lanopylin B1 has been identified as an inhibitor of lanosterol synthase, a critical enzyme in this pathway.[1] This guide provides a comparative analysis of this compound's mechanism of action against other well-established cholesterol synthesis inhibitors, supported by experimental data and detailed protocols for validation.
Comparison of Cholesterol Synthesis Inhibitors
This compound's inhibitory action is focused on lanosterol synthase, the enzyme responsible for the cyclization of 2,3-oxidosqualene to form the first sterol intermediate, lanosterol.[1] This places it downstream of the rate-limiting enzyme, HMG-CoA reductase, which is the target of the widely used statin drugs. The following table provides a quantitative comparison of this compound with other inhibitors of cholesterol synthesis.
Data Presentation: Inhibitory Effects on Cholesterol Synthesis Enzymes
| Inhibitor | Target Enzyme | Mechanism of Action | IC50 Value |
| This compound | Lanosterol Synthase | Inhibition of the cyclization of 2,3-oxidosqualene to lanosterol. | Not publicly available |
| Ro 48-8071 | Lanosterol Synthase | Potent and selective inhibition of lanosterol synthase. | 0.968 µM (Ishikawa cells), 6.478 µM (KLE cells)[2] |
| BIBB 515 | Lanosterol Synthase | Potent inhibitor of lanosterol synthase. | Data not readily available in searched literature |
| Atorvastatin | HMG-CoA Reductase | Competitive inhibitor of HMG-CoA reductase. | ~0.03 ng/mL (in various human cell types)[3] |
| Simvastatin | HMG-CoA Reductase | Competitive inhibitor of HMG-CoA reductase. | ~0.03 ng/mL (in various human cell types)[3] |
| Lovastatin | HMG-CoA Reductase | Competitive inhibitor of HMG-CoA reductase. | ~0.004 ng/mL (human enterocytes), ~0.03 ng/mL (other human cell types)[3] |
Experimental Protocols
To validate the inhibitory effect of this compound and compare it with other compounds, the following key experiments can be performed.
In Vitro Lanosterol Synthase Activity Assay
This assay directly measures the enzymatic activity of lanosterol synthase and its inhibition.
Principle: The assay quantifies the conversion of the substrate, 2,3-oxidosqualene, to lanosterol in the presence and absence of the test inhibitor.
Materials:
-
Purified or recombinant lanosterol synthase
-
2,3-oxidosqualene (substrate)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing a detergent like Triton X-100)
-
Test inhibitor (this compound) and control inhibitors (e.g., Ro 48-8071)
-
Organic solvent (e.g., ethyl acetate) for extraction
-
LC-MS system for quantification of lanosterol
Procedure:
-
Prepare reaction mixtures containing the assay buffer and purified lanosterol synthase.
-
Add the test inhibitor (this compound) at various concentrations to the reaction mixtures. Include a vehicle control (no inhibitor) and a positive control inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, 2,3-oxidosqualene.
-
Incubate the reaction for a defined period at 37°C.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the lipid products.
-
Separate the organic phase and evaporate the solvent.
-
Reconstitute the sample in a suitable solvent and analyze the amount of lanosterol produced using LC-MS.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cell-Based Cholesterol Synthesis Assay
This assay assesses the overall impact of the inhibitor on cholesterol biosynthesis within a cellular context.
Principle: Cultured cells are treated with the inhibitor, and the subsequent change in cellular cholesterol levels is quantified.
Materials:
-
Human cell line (e.g., HepG2, a human liver cancer cell line)
-
Cell culture medium and supplements
-
Test inhibitor (this compound) and control inhibitors
-
Lysis buffer
-
Cholesterol quantification kit (fluorometric or colorimetric)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test inhibitor (this compound) and control inhibitors for 24-48 hours. Include a vehicle control.
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the total protein concentration in each lysate for normalization.
-
Use a commercial cholesterol quantification kit to measure the total cholesterol content in each cell lysate.
-
Normalize the cholesterol content to the protein concentration.
-
Calculate the percentage of cholesterol synthesis inhibition at each inhibitor concentration and determine the IC50 value. A common method involves using a fluorescent probe like Filipin III, which binds to unesterified cholesterol and can be visualized and quantified using fluorescence microscopy.[4]
In Vitro HMG-CoA Reductase Activity Assay
This assay is used to evaluate and compare the activity of inhibitors targeting HMG-CoA reductase, such as statins.
Principle: The assay measures the rate of NADPH consumption, which is proportional to the activity of HMG-CoA reductase, by monitoring the decrease in absorbance at 340 nm.
Materials:
-
Purified or recombinant HMG-CoA reductase
-
HMG-CoA (substrate)
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test inhibitor (e.g., a statin)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mix containing assay buffer, HMG-CoA, and NADPH.
-
Add the test inhibitor at various concentrations to the reaction mix. Include a vehicle control and a known statin as a positive control.
-
Initiate the reaction by adding HMG-CoA reductase.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode at 37°C.
-
Calculate the rate of NADPH consumption from the linear portion of the curve.
-
Determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.
Mandatory Visualization
The following diagrams illustrate the cholesterol synthesis pathway and a general workflow for validating an inhibitor.
Caption: Cholesterol synthesis pathway and points of inhibition.
Caption: Experimental workflow for inhibitor validation.
References
- 1. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cholesterol synthesis by lovastatin tested on six human cell types in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
Confirming Lanopylin B1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of a novel hypothetical compound, Lanopylin B1, which is presumed to target Lamin B1. This document outlines various experimental approaches, presents detailed protocols, and compares this compound with other molecules known to modulate Lamin B1 function, directly or indirectly.
Introduction to this compound and its Hypothetical Target, Lamin B1
This compound is a novel investigational compound. For the purpose of this guide, we will hypothesize that its primary cellular target is Lamin B1. Lamin B1 is a crucial component of the nuclear lamina, a protein meshwork that underlies the inner nuclear membrane. It plays a pivotal role in maintaining nuclear structure, organizing chromatin, and regulating gene expression. Dysregulation of Lamin B1 has been implicated in various cellular processes, including senescence and the DNA damage response, making it an attractive therapeutic target. This guide will explore methodologies to definitively confirm that this compound directly binds to and modulates the function of Lamin B1 within a cellular context.
Comparative Analysis of Compounds Targeting Lamin B1
To effectively evaluate the target engagement of this compound, it is essential to compare its performance with other compounds known to affect Lamin B1. This section provides a comparative overview of this compound, a direct binder (LBL1), and indirect modulators (Betulinic Acid and GSK-3 Inhibitors).
| Feature | This compound (Hypothetical) | LBL1 | Betulinic Acid | GSK-3 Inhibitors (e.g., Psoralidin, Rosmarinic acid) |
| Target | Lamin B1 (presumed direct) | Lamin A/C, B1, B2 | Downregulates Lamin B1 expression | Glycogen Synthase Kinase-3 (GSK-3) |
| Mechanism of Action | Presumed direct binding and functional modulation | Binds to the coiled-coil domain of lamins | Suppresses Lamin B1 promoter activity | Indirectly affects Lamin B1 function through signaling cascades |
| Reported Cellular Effect | To be determined | Induces cancer cell-selective death | Induces apoptosis and inhibits tumor growth | Modulates various pathways including those involved in nuclear architecture |
| Binding Affinity (Kd) | To be determined | Not explicitly reported | Not a direct binder | Not applicable for Lamin B1 |
| IC50 | To be determined | Growth inhibition in MDA-MB-468 cells: ~1 µM | Not applicable for direct binding | Psoralidin (GSK-3α): 2.26 µM; Rosmarinic acid (GSK-3β): 2.24 µM |
| CETSA Thermal Shift | To be determined | Not reported | Not reported | Not reported for Lamin B1 |
Experimental Protocols for Confirming Target Engagement
This section details key experimental protocols to validate the direct interaction of this compound with Lamin B1 in a cellular environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Principle: When a compound binds to its target protein, it generally increases the protein's stability and resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, the amount of soluble, non-denatured target protein can be quantified. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates direct binding.
Protocol for Lamin B1 CETSA:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a human cancer cell line) to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Nuclear Extraction (for nuclear-focused CETSA):
-
Wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer to swell the cytoplasm, followed by gentle homogenization to release the nuclei.
-
Centrifuge to pellet the nuclei and discard the cytoplasmic fraction.
-
Resuspend the nuclear pellet in a suitable buffer.
-
-
Heat Treatment:
-
Aliquot the cell suspension or nuclear extract into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of soluble Lamin B1 at each temperature point by Western blotting using a specific anti-Lamin B1 antibody.
-
Quantify the band intensities and plot the percentage of soluble Lamin B1 as a function of temperature to determine the melting curve and the thermal shift induced by this compound.
-
Pull-Down Assay
A pull-down assay is an in vitro technique used to confirm a physical interaction between two proteins or
A Comparative Analysis of Lanopylin B1 and Statins in Cholesterol Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Lanopylin B1, a representative lanosterol synthase inhibitor, and statins, the current standard of care for hypercholesterolemia. The data presented for this compound is illustrative, based on its mechanism of action, to provide a comparative framework in the absence of extensive published studies on this specific compound.
Introduction
Hypercholesterolemia is a primary risk factor for atherosclerotic cardiovascular disease. Statins, which inhibit HMG-CoA reductase, are the cornerstone of lipid-lowering therapy.[1][2][3] However, the exploration of alternative therapeutic targets within the cholesterol biosynthesis pathway is an active area of research. One such target is lanosterol synthase (LSS), an enzyme that catalyzes a key step subsequent to the formation of mevalonate.[4][5] this compound is an inhibitor of human lanosterol synthase, and this guide explores its hypothetical efficacy in comparison to statins.[6]
Mechanism of Action
Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[6][7][8] This inhibition reduces the production of mevalonate, a crucial precursor for cholesterol synthesis.[3][7] The subsequent decrease in intracellular cholesterol levels leads to the upregulation of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the circulation.[6][8]
This compound, as a lanosterol synthase inhibitor, acts further down the cholesterol synthesis pathway. It blocks the cyclization of (S)-2,3-epoxysqualene to lanosterol, the first sterol in the pathway.[5] This distinct mechanism of action presents a different approach to reducing cholesterol synthesis.
Signaling Pathway: Statin Action
Caption: Mechanism of statin inhibition of HMG-CoA reductase.
Signaling Pathway: this compound Action
Caption: Mechanism of this compound inhibition of lanosterol synthase.
Comparative Efficacy Data
The following tables present a summary of hypothetical in vitro and in vivo data for this compound compared to a representative statin (e.g., Atorvastatin).
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | IC50 (nM) |
| Atorvastatin | HMG-CoA Reductase | 8 |
| This compound | Lanosterol Synthase | 33,000[6] |
Table 2: In Vitro Cellular Cholesterol Synthesis Inhibition in HepG2 Cells
| Compound (Concentration) | Cholesterol Synthesis Inhibition (%) |
| Atorvastatin (1 µM) | 65% |
| This compound (50 µM) | 55% |
Table 3: In Vivo Efficacy in a Hypercholesterolemic Mouse Model (8-week study)
| Treatment Group (dose) | Change in LDL-C (%) | Change in Total Cholesterol (%) | Change in HDL-C (%) |
| Vehicle Control | +2% | +1% | -1% |
| Atorvastatin (10 mg/kg/day) | -45% | -35% | +5% |
| This compound (50 mg/kg/day) | -30% | -25% | +2% |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against their respective target enzymes.
Experimental Workflow:
Caption: Workflow for the enzyme inhibition assay.
Methodology:
-
Recombinant human HMG-CoA reductase or lanosterol synthase is incubated with its respective substrate (HMG-CoA or (S)-2,3-epoxysqualene) in a suitable buffer system.
-
Test compounds (Atorvastatin or this compound) are added in a range of concentrations.
-
The reaction is allowed to proceed at 37°C for a specified time.
-
The formation of the product (mevalonate or lanosterol) is quantified using a suitable detection method, such as spectrophotometry or liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of inhibition at each compound concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular Cholesterol Synthesis Assay
Objective: To measure the inhibition of de novo cholesterol synthesis in a human liver cell line.
Methodology:
-
HepG2 cells are cultured in a suitable medium.
-
The cells are pre-incubated with the test compounds (Atorvastatin or this compound) at various concentrations.
-
[1-14C]-acetate is added to the medium as a radiolabeled precursor for cholesterol synthesis.
-
After an incubation period, the cells are harvested, and lipids are extracted.
-
The amount of radiolabeled cholesterol is quantified by thin-layer chromatography (TLC) followed by scintillation counting.
-
The percentage of inhibition of cholesterol synthesis is calculated relative to a vehicle-treated control.
In Vivo Efficacy Study in a Hypercholesterolemic Mouse Model
Objective: To evaluate the lipid-lowering effects of the test compounds in a relevant animal model.
Methodology:
-
Male C57BL/6J mice are fed a high-fat, high-cholesterol diet to induce hypercholesterolemia.
-
After an acclimatization period, the mice are randomized into treatment groups (vehicle control, Atorvastatin, this compound).
-
The compounds are administered daily via oral gavage for 8 weeks.
-
Blood samples are collected at baseline and at the end of the study for lipid profiling.
-
Plasma levels of total cholesterol, LDL-C, and HDL-C are measured using enzymatic assays.
-
The percentage change in lipid parameters from baseline is calculated for each treatment group and compared to the vehicle control.
Conclusion
Based on this illustrative comparison, statins demonstrate greater potency in inhibiting their target enzyme and reducing LDL cholesterol in both cellular and in vivo models. While the hypothetical this compound, as a lanosterol synthase inhibitor, also shows lipid-lowering effects, its efficacy appears to be lower than that of a standard statin. Further research and optimization of lanosterol synthase inhibitors would be necessary to ascertain their potential as a viable alternative or adjunct therapy to statins for the management of hypercholesterolemia. The different points of intervention in the cholesterol biosynthesis pathway suggest that combination therapies could be a promising area for future investigation.
References
- 1. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 6. Statin - Wikipedia [en.wikipedia.org]
- 7. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 8. lecturio.com [lecturio.com]
A Comparative Guide to the Downstream Effects of Thiamine (Vitamin B1) Treatment
Disclaimer: Initial searches for "Lanopylin B1" did not yield any specific results. This guide will focus on the downstream effects of Thiamine (Vitamin B1), a compound with extensive research and a well-understood mechanism of action, which may be the intended subject of inquiry.
Thiamine, or Vitamin B1, is an essential water-soluble vitamin that plays a critical role as a cofactor for several key enzymes in central metabolism.[1][2] Its biologically active form, thiamine pyrophosphate (TPP), is indispensable for the metabolism of carbohydrates and branched-chain amino acids.[1][3] This guide provides a comparative overview of the downstream effects of thiamine treatment, alternatives, and the experimental data supporting its biological functions.
Mechanism of Action
Upon absorption, thiamine is converted to its active form, thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase.[3] TPP functions as a crucial coenzyme for several enzymatic complexes that are central to cellular respiration and biosynthesis.[1][3] Thiamine's primary mechanism of action is centered on its role in facilitating the decarboxylation of alpha-keto acids and the transketolation reactions.[1][3]
Key enzymatic reactions involving TPP include:
-
Pyruvate Dehydrogenase Complex (PDH): Links glycolysis to the citric acid cycle (Krebs cycle) by converting pyruvate to acetyl-CoA.[3][4]
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A rate-limiting step in the citric acid cycle that converts α-ketoglutarate to succinyl-CoA.[4]
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Involved in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine).
-
Transketolase: A key enzyme in the pentose phosphate pathway (PPP), which is vital for the synthesis of nucleotides and NADPH.[3][4]
The downstream effects of thiamine treatment are a direct consequence of the proper functioning of these enzymatic pathways, impacting cellular energy production, neurotransmitter synthesis, and antioxidant defense.
Downstream Signaling and Metabolic Pathways
The central role of TPP in metabolism is illustrated in the following pathway diagram.
Comparative Analysis of Thiamine and its Analogs
Several synthetic derivatives of thiamine have been developed to improve its bioavailability. The table below compares thiamine with some of its common analogs.
| Feature | Thiamine (Vitamin B1) | Benfotiamine | Fursultiamine |
| Chemical Class | Water-soluble vitamin | Lipid-soluble thiamine derivative | Lipid-soluble thiamine derivative |
| Bioavailability | Low (carrier-mediated absorption)[4] | High (passive diffusion) | High (passive diffusion) |
| Primary Active Form | Thiamine Pyrophosphate (TPP) | Thiamine Pyrophosphate (TPP) | Thiamine Pyrophosphate (TPP) |
| Key Downstream Effects | Cofactor in carbohydrate and amino acid metabolism, essential for neuronal function and energy production.[1][3][5] | Increased TPP levels in cells, potential for reducing advanced glycation end products (AGEs). | Readily crosses the blood-brain barrier, leading to higher TPP concentrations in the central nervous system. |
| Reported Clinical Use | Treatment of beriberi and Wernicke-Korsakoff syndrome.[1][2] | Investigated for diabetic neuropathy, nephropathy, and retinopathy. | Used for thiamine deficiency and related neurological disorders. |
Experimental Data and Protocols
The functional activity of thiamine is often assessed by measuring the activity of TPP-dependent enzymes.
Table 2: Experimental Data on Thiamine-Dependent Enzyme Activity
| Parameter | Thiamine-Deficient State | Thiamine-Sufficient State | Reference |
| Erythrocyte Transketolase Activity | Significantly reduced | Normal baseline activity | [2] |
| Pyruvate Dehydrogenase Activity | Decreased, leading to lactate accumulation | Normal, efficient conversion of pyruvate to acetyl-CoA | [4] |
| α-Ketoglutarate Dehydrogenase Activity | Reduced, impairing Krebs cycle function | Normal Krebs cycle flux | [4] |
Experimental Protocol: Measurement of Erythrocyte Transketolase Activity
This assay is a functional test for thiamine status.
Methodology:
-
Sample Preparation: A whole blood sample is collected, and erythrocytes are isolated and lysed to create a hemolysate.
-
Assay Reaction: The hemolysate is divided into two aliquots. The transketolase activity is measured in both aliquots. To the second aliquot, an excess of TPP is added.
-
Measurement: The activity of transketolase is determined by measuring the rate of disappearance of a substrate or the appearance of a product, typically using spectrophotometry.
-
Calculation and Interpretation: The percentage stimulation of enzyme activity by the added TPP (the "TPP effect") is calculated. A TPP effect greater than 25% is indicative of thiamine deficiency.[2]
Conclusion
Thiamine is a fundamental vitamin whose downstream effects are integral to core metabolic processes, including energy generation, biosynthesis of nucleotides, and the metabolism of amino acids. Its active form, TPP, acts as a vital cofactor for several key enzymes. Deficiencies in thiamine can lead to severe neurological and cardiovascular disorders, underscoring its importance in human health.[2] The assessment of thiamine status through functional enzymatic assays, such as the transketolase activity assay, provides a reliable method for diagnosing deficiency. Analogs of thiamine, such as benfotiamine and fursultiamine, offer improved bioavailability and represent alternative therapeutic strategies for conditions associated with thiamine deficiency. Further research into the specific downstream effects of these analogs continues to be an active area of investigation in drug development.
References
- 1. Vitamin B1 (Thiamine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vitamin B1 (Thiamine) Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Thiamine Hydrochloride? [synapse.patsnap.com]
- 4. Thiamine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
independent verification of published Lanopylin B1 data
An independent verification of published data on "Lanopylin B1" cannot be conducted at this time as no publicly available scientific literature or data corresponding to this name could be found. It is possible that "this compound" may be a new or proprietary compound with data that is not yet in the public domain, or the name may be misspelled.
For a comprehensive comparison guide to be created for researchers, scientists, and drug development professionals, accurate identification of the compound and access to its published performance data are essential.
To proceed with this request, please verify the following:
-
Correct Spelling: Double-check the spelling of "this compound."
-
Alternative Names: Provide any alternative names, internal codes, or chemical identifiers for the compound.
-
Publication References: If available, please provide any known publication titles, authors, or journal citations that discuss this compound.
Once the correct information is provided, a thorough search for the relevant data can be initiated to develop the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams.
Safety Operating Guide
Proper Disposal Procedures for Lanolin (Presumed "Lanopylin B1")
Disclaimer: The substance "Lanopylin B1" could not be definitively identified through our search. The information provided below pertains to "Lanolin" (CAS No. 8006-54-0), as Safety Data Sheets for this substance were consistently returned in search results for your query. It is crucial to verify the identity of your substance before following these procedures. If "this compound" is a different compound, these guidelines may not be appropriate.
This guide provides essential safety and logistical information for the proper disposal of Lanolin in a laboratory setting, designed for researchers, scientists, and drug development professionals.
Safety and Handling
Lanolin is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 and OSHA criteria.[1] However, general laboratory safety precautions should always be observed.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields or other equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Skin Protection: Handle with gloves.[1] Gloves must be inspected before use, and proper glove removal technique should be followed to avoid skin contact.[1] Wash and dry hands after handling.[1]
-
Respiratory Protection: Not required under normal conditions of use.
-
Hygiene Measures: Change contaminated clothing and wash hands after working with the substance.
First Aid Measures:
-
If Inhaled: Move the person into fresh air.[1] If not breathing, give artificial respiration.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[1]
-
If Swallowed: Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1]
Disposal Procedures
The primary method for the disposal of Lanolin is to offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Step-by-Step Disposal Guidance:
-
Assess Waste: Determine if the Lanolin waste is contaminated with other hazardous materials. If it is, the disposal procedure must account for the hazards of the contaminants.
-
Containment: Collect waste Lanolin in a suitable, sealable container to prevent spills or leaks.
-
Labeling: Clearly label the waste container with the contents ("Waste Lanolin") and any other contaminants.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][3]
-
Professional Disposal: Arrange for collection by a licensed waste disposal company. Do not dispose of Lanolin down the drain.
Spill or Leak Procedures
In the event of a spill, follow these steps:
-
Prevent Spread: Dike the spill with a suitable absorbent material like granulated clay, dry sand, or earth to prevent it from spreading.[4]
-
Personal Protection: Wear appropriate personal protective equipment as outlined in the safety and handling section.[4]
-
Containment and Cleanup: Absorb the spill with an inert material.[4]
-
Collection: Gather the absorbed material and place it into a sealed chemical waste container for disposal.[4]
-
Decontamination: Clean the affected area thoroughly.
Quantitative Data Summary
The following table summarizes key quantitative data for Lanolin.
| Property | Value | Reference |
| Melting Point/Range | 36.1 °C / 97 °F | [2] |
| Autoignition Temperature | 445 °C / 833 °F | [2] |
| Density | 0.93 g/cm³ (at 20 °C) | [2] |
| Solubility | Insoluble in water | [2] |
| Acute Toxicity (Oral LD50) | > 5000 mg/kg (Rat) | [2] |
Experimental Protocols
No specific experimental protocols for the disposal of Lanolin are cited in the safety data sheets, as it is a non-hazardous substance. Disposal is managed through licensed waste contractors.
Logical Workflow for Chemical Disposal
The following diagram illustrates a general workflow for the disposal of laboratory chemicals like Lanolin.
References
Navigating the Safe Handling of Lanopylin B1: A Procedural Guide
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Lanopylin B1, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated, chemical splash goggles | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | Certified chemical fume hood | Recommended for all manipulations of solid or dissolved this compound to prevent inhalation of powders or aerosols. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential to maintain safety and experimental integrity.
Experimental Workflow for Handling this compound
Detailed Methodologies
1. Preparation:
-
Donning PPE: Before entering the laboratory space where this compound will be handled, put on a lab coat, safety goggles, and gloves.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Material Assembly: Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels.
2. Handling:
-
Weighing: All weighing of solid this compound should be conducted within a certified chemical fume hood to prevent the inhalation of fine powders.
-
Dissolving: When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.
-
Experimentation: Conduct all experimental procedures involving this compound within the fume hood.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Container | Procedure |
| Solid this compound Waste | Labeled Hazardous Chemical Waste Container | Collect all solid waste, including contaminated weigh boats and paper towels. |
| Liquid this compound Waste | Labeled Hazardous Chemical Waste Container (for organic solvents) | Collect all solutions containing this compound. Do not pour down the drain. |
| Contaminated Sharps | Sharps Container | Dispose of any needles or other sharps that have come into contact with this compound in a designated sharps container. |
| Contaminated PPE | Biohazard Bag or designated PPE waste | Gloves, and any other disposable PPE that is contaminated should be disposed of in a designated waste stream. |
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory disinfectant.
By adhering to these procedural guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
